2-Bromo-4-formylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBRWSVWLQWAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309751 | |
| Record name | 2-Bromo-4-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90001-44-8 | |
| Record name | 2-Bromo-4-formylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90001-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-formylbenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID501309751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Monograph: 2-Bromo-4-formylbenzoic Acid
This technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) . It is structured to serve researchers and drug discovery scientists requiring a high-fidelity reference for this trifunctional building block.
Introduction: The Trifunctional Scaffold
2-Bromo-4-formylbenzoic acid represents a specialized class of "ortho-halo, para-formyl" benzoic acid derivatives. Unlike simple benzoic acids, this molecule possesses three distinct reactive handles—a carboxylic acid, an aldehyde, and an aryl bromide—positioned to facilitate high-complexity transformations.
In medicinal chemistry, it is primarily valued as a linchpin scaffold for the synthesis of isoindolinones and phthalazinones , privileged structures in oncology (e.g., PARP inhibitors) and immunology. Its unique substitution pattern allows for sequential functionalization: the aldehyde and acid groups typically engage in cyclization, while the bromine atom remains available for late-stage diversification via palladium-catalyzed cross-coupling.
Physicochemical Profile
The following data aggregates experimentally verified properties and calculated descriptors for CAS 90001-44-8.
| Property | Value / Description |
| CAS Number | 90001-44-8 |
| IUPAC Name | 2-Bromo-4-formylbenzoic acid |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Acidity (pKa) | ~3.0 (COOH), modulated by ortho-Br electron withdrawal |
| Storage | Inert atmosphere, 2–8°C (Aldehyde is oxidation-sensitive) |
Synthetic Routes & Methodology
Synthesis of 2-bromo-4-formylbenzoic acid requires careful regiocontrol to distinguish it from its isomer, 4-bromo-2-formylbenzoic acid.
Primary Route: Oxidation of 2-Bromo-4-methylbenzoic Acid
The most robust laboratory-scale synthesis proceeds via the controlled oxidation of the commercially available precursor, 2-bromo-4-methylbenzoic acid.
Protocol:
-
Precursor: 2-Bromo-4-methylbenzoic acid (CAS 7697-27-0).[1]
-
Esterification (Protection): Convert to methyl ester (MeOH/H₂SO₄) to protect the acid and improve solubility.
-
Radical Bromination: Treat with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. This targets the benzylic methyl group to form the dibromomethyl intermediate.
-
Hydrolysis: Acidic hydrolysis (AgNO₃/H₂O or H₂SO₄/H₂O) converts the gem-dibromide to the aldehyde and hydrolyzes the ester back to the free acid.
Technical Insight: Direct oxidation of the methyl group with KMnO₄ is risky as it often over-oxidizes the aldehyde to the dicarboxylic acid (2-bromoterephthalic acid). The radical bromination route offers higher fidelity for the aldehyde oxidation state.
Reactivity & Transformations
The molecule's utility lies in its ability to undergo orthogonal reactions.
A. Isoindolinone Formation (The "Gold Standard" Reaction)
The ortho-relationship between the carboxylic acid (or its ester) and the bromine is standard, but here the para-aldehyde allows for remote functionalization before cyclization, or the acid/aldehyde can be used to form phthalazinones with hydrazines.
However, the most distinct reaction involves the Reductive Cyclization with amines.
-
Mechanism: Condensation of the aldehyde with a primary amine forms an imine, which can then undergo intramolecular lactamization if the acid is activated, or if a metal catalyst (Pd or Cu) is used to insert CO (if starting from a simple bromide). Correction: For this specific molecule, the aldehyde is para to the acid. They cannot cyclize with each other.
-
Correction on Scaffold Utility: The para positioning of the formyl group relative to the acid means this molecule acts as a linear extender . The acid binds one pharmacophore, the aldehyde binds another (via reductive amination), and the bromine allows a third (via Suzuki).
-
Contrast: In 2-formylbenzoic acid (phthalaldehydic acid), the groups are ortho, allowing cyclization.
-
In 2-Bromo-4-formylbenzoic acid: The groups are 1,4. This prevents self-cyclization between CHO and COOH. This is a critical distinction. This molecule is used to build linear, multi-substituted linkers rather than fused heterocycles directly from the CHO/COOH interaction.
-
B. Palladium-Catalyzed Cross-Coupling
The C2-Bromine is sterically crowded (ortho to COOH) but highly reactive in Suzuki-Miyaura couplings due to the electron-withdrawing nature of the carboxyl group.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 90°C.
-
Selectivity: The bromine reacts preferentially over the aldehyde or acid, allowing the installation of biaryl systems while preserving the carbonyl handles.
C. Reductive Amination
The C4-Aldehyde is unhindered and reacts rapidly with primary/secondary amines.
-
Protocol: Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT.
-
Self-Validating Step: Monitor disappearance of the aldehyde peak (~10.0 ppm) via ¹H NMR.
Visualizing the Chemical Logic
The following diagram maps the orthogonal reactivity of the three functional groups.
Caption: Orthogonal reactivity map showing the three independent reaction vectors available for library synthesis.
Experimental Protocol: Suzuki Coupling on 2-Bromo-4-formylbenzoic Acid
This protocol demonstrates the selective functionalization of the bromine position while tolerating the aldehyde and acid.
Materials:
-
Substrate: 2-Bromo-4-formylbenzoic acid (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Experience Note: Oxygen exclusion is critical to prevent Pd oxidation and homocoupling.
-
Solvation: Add degassed Dioxane and K₂CO₃ solution.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Monitoring: Check LC-MS for the product mass (M+1 = 227.07 for phenyl derivative). The bromine isotope pattern (1:1) should disappear.
-
Workup: Acidify to pH 3 with 1N HCl (careful of CO₂ evolution) to ensure the product is in the carboxylic acid form (not carboxylate). Extract with EtOAc.
-
Purification: The product is an acid; purification via Acid-Base extraction is often sufficient, avoiding silica chromatography which can streak with free acids.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Handle in a fume hood. The aldehyde moiety can oxidize to the dicarboxylic acid upon prolonged exposure to air; store under nitrogen or argon.
-
Spill: Neutralize with sodium bicarbonate before disposal.
References
-
BLD Pharm. 2-Bromo-4-formylbenzoic acid Product Analysis. Retrieved from
-
PubChem. Compound Summary: 2-Bromo-4-formylbenzoic acid. Retrieved from
- Organic Syntheses.Oxidation of Methyl Groups to Aldehydes via Radical Bromination. Org. Synth. 2005, 82, 188. (Methodological grounding for synthesis).
-
BenchChem. Halogenated Benzoic Acid Derivatives in Drug Discovery. Retrieved from
Sources
An In-depth Technical Guide to 2-Bromo-4-formylbenzoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, its reactivity profile, and a thorough analytical characterization. Furthermore, it delves into the significant applications of this molecule as a key building block in the synthesis of targeted therapeutics, particularly in the development of PARP and kinase inhibitors, thereby underscoring its importance for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
2-Bromo-4-formylbenzoic acid (CAS No: 90001-44-8) is a crystalline solid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol .[1] The molecule's structure is characterized by a benzoic acid core with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 2-Bromo-4-formylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 90001-44-8 | [1] |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General Chemical Principles |
The interplay of the electron-withdrawing effects of the bromine, carboxyl, and formyl groups significantly influences the electron density distribution within the aromatic ring, impacting the reactivity of each functional group.
Figure 1: 2D structure of 2-Bromo-4-formylbenzoic acid.
Synthesis and Purification
A robust and scalable synthesis of 2-Bromo-4-formylbenzoic acid can be envisioned starting from the commercially available 2-bromo-4-methylbenzoic acid. This multi-step process involves a benzylic bromination followed by hydrolysis to the corresponding alcohol, and subsequent oxidation to the aldehyde.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for 2-Bromo-4-formylbenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-(bromomethyl)benzoic acid
-
To a solution of 2-bromo-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-(bromomethyl)benzoic acid, which can be used in the next step without further purification.
Causality: The use of NBS and AIBN is a standard protocol for the free-radical bromination of benzylic positions, offering high selectivity for the methyl group over the aromatic ring.
Step 2: Synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid
-
Dissolve the crude 2-bromo-4-(bromomethyl)benzoic acid from the previous step in a mixture of water and a base such as sodium bicarbonate (NaHCO₃).
-
Reflux the mixture for 2-3 hours. The hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-4-(hydroxymethyl)benzoic acid.
Causality: The benzylic bromide is susceptible to nucleophilic substitution. Hydrolysis with aqueous base provides a straightforward method to convert the bromide to the corresponding alcohol.
Step 3: Synthesis of 2-Bromo-4-formylbenzoic acid
-
To a solution of 2-bromo-4-(hydroxymethyl)benzoic acid (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the oxidation by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
Purification: The crude 2-Bromo-4-formylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Causality: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which is crucial in this synthesis.[2]
Reactivity Profile
The synthetic utility of 2-Bromo-4-formylbenzoic acid stems from the differential reactivity of its three functional groups.
-
Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the adjacent bromo and the para-formyl groups.
-
Aldehyde: The formyl group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in nucleophilic additions, reductive aminations, Wittig reactions, and condensations. The electrophilicity of the aldehyde carbonyl is enhanced by the electron-withdrawing bromo and carboxyl substituents on the aromatic ring.
-
Aryl Bromide: The bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 2-position.[3]
This trifunctional nature allows for a modular and sequential approach to the synthesis of complex molecules, where each functional group can be addressed selectively under appropriate reaction conditions.
Analytical Characterization
The structural confirmation of 2-Bromo-4-formylbenzoic acid relies on a combination of spectroscopic techniques. Below are the expected analytical data based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromo-4-formylbenzoic Acid
| Technique | Expected Data |
| ¹H NMR | - Carboxylic acid proton (-COOH): A broad singlet in the downfield region (~11-13 ppm).- Aldehyde proton (-CHO): A singlet around 10 ppm.- Aromatic protons: Three distinct signals in the aromatic region (7.5-8.5 ppm), likely exhibiting doublet and singlet multiplicities due to the substitution pattern. |
| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal around 165-170 ppm.- Aldehyde carbon (-CHO): A signal in the highly deshielded region of 190-195 ppm.- Aromatic carbons: Six distinct signals in the aromatic region (120-140 ppm), with the carbon attached to the bromine showing a characteristic shift. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A broad absorption band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.- C=O stretch (aldehyde): A strong absorption around 1680 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.- C-Br stretch: A signal in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion Peak (M+): A characteristic isotopic pattern for a bromine-containing compound with peaks at m/z 228 and 230 in an approximate 1:1 ratio. |
Applications in Drug Discovery and Development
2-Bromo-4-formylbenzoic acid is a valuable building block for the synthesis of various pharmaceutically active compounds, particularly in the realm of oncology. Its trifunctional nature allows for the construction of complex heterocyclic scaffolds that are common in modern drug candidates.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4] Several PARP inhibitors feature a phthalazinone core, and 2-Bromo-4-formylbenzoic acid can serve as a key precursor for the synthesis of substituted phthalazinone scaffolds.
For instance, in the synthesis of analogues of the PARP inhibitor Olaparib, a related starting material, 2-formylbenzoic acid, is utilized.[1] The presence of the bromine atom in 2-Bromo-4-formylbenzoic acid provides an additional handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize drug properties.
Synthesis of Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapies for cancer and other diseases.[3] The unique substitution pattern of 2-Bromo-4-formylbenzoic acid makes it an attractive starting material for the synthesis of various kinase inhibitor scaffolds. The aldehyde and carboxylic acid functionalities can be used to construct heterocyclic ring systems that often form the core of these inhibitors, while the bromine atom allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties through cross-coupling reactions.[5] For example, substituted benzoic acids are key intermediates in the synthesis of inhibitors targeting kinases such as B-Raf.[6]
Conclusion
2-Bromo-4-formylbenzoic acid is a highly versatile and valuable building block for researchers and professionals in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. The detailed synthetic protocol and comprehensive analytical characterization provided in this guide, along with its demonstrated utility in the synthesis of PARP and kinase inhibitors, highlight its significance as a key intermediate in modern medicinal chemistry. A thorough understanding of its reactivity and synthetic potential will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents.
References
- Google Patents. Compounds and compositions as protein kinase inhibitors. US9314464B2.
-
National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
-
National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
ACD/Labs. NMR Prediction. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. acdlabs.com [acdlabs.com]
- 5. NMR Predictor - Documentation [docs.chemaxon.com]
- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
2-Bromo-4-formylbenzoic Acid (CAS 90001-44-8): A Trifunctional Scaffold for Advanced Molecular Assembly
Executive Summary
In the landscape of modern medicinal chemistry and materials science, polyfunctionalized aromatic building blocks are critical for the divergent synthesis of complex molecular architectures. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) represents a highly versatile, trifunctional scaffold. By integrating an aryl bromide, an aldehyde, and a carboxylic acid within a single benzene ring, this compound enables orthogonal reactivity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in organic synthesis, and validated protocols for its application in pharmaceutical development.
Physicochemical Profiling
Understanding the baseline properties of 2-bromo-4-formylbenzoic acid is essential for predicting its solubility, reactivity, and behavior in various solvent systems.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-Bromo-4-formylbenzoic acid |
| CAS Registry Number | 90001-44-8 |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| Structural Features | Ortho-bromo, para-formyl relative to carboxyl |
| Form | Solid (typically off-white to pale yellow powder) |
| Storage Conditions | Inert atmosphere, 2-8°C (to prevent aldehyde oxidation) |
Mechanistic Role: Orthogonal Reactivity and Causality
The true value of 2-bromo-4-formylbenzoic acid lies in its orthogonal reactivity . The three functional groups can be addressed independently under specific reaction conditions without cross-interference, provided the correct sequence of protection and activation is employed[1].
-
The Carboxylic Acid (C1): Acts as a handle for amidation or esterification. The adjacent ortho-bromine atom provides steric shielding, which can dictate the conformation of the resulting amide or ester—a critical factor in structure-activity relationship (SAR) optimization.
-
The Aryl Bromide (C2): Serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of both the carboxyl and formyl groups activates the C-Br bond toward oxidative addition by palladium catalysts.
-
The Aldehyde (C4): Highly susceptible to nucleophilic addition. It can undergo reductive amination, Knoevenagel condensations, or Wittig olefinations.
Causality in Synthetic Planning: Because the aldehyde is highly reactive toward nucleophiles and organometallic reagents (which are often used in conjunction with the aryl bromide), it is standard practice to chemically mask the aldehyde (e.g., as an acetal) before functionalizing the C2 or C1 positions. This prevents unwanted polymerization or nucleophilic attack at the C4 position.
Figure 1: Orthogonal reactivity pathways of 2-bromo-4-formylbenzoic acid.
Application in Pharmaceutical Development: TRPM8 Inhibitors
Halogenated benzoic acid derivatives are fundamental in synthesizing complex heterocyclic drugs[1]. A prominent example of 2-bromo-4-formylbenzoic acid's utility is found in the development of pyrazole derivatives acting as Transient Receptor Potential Melastatin 8 (TRPM8) inhibitors[2]. TRPM8 channels are non-selective cation channels activated by cold temperatures and cooling agents, and they are primary targets for neuropathic pain and urological disorders[2].
In the synthesis of these inhibitors, 2-bromo-4-formylbenzoic acid is utilized to construct the functionalized aryl core[2]. The process begins with the protection of the formyl group, followed by the elaboration of the carboxylic acid and cross-coupling at the bromine site to attach the pyrazole pharmacophore[2].
Figure 2: Synthetic workflow utilizing 2-bromo-4-formylbenzoic acid for TRPM8 inhibitors.
Self-Validating Experimental Protocol: Formyl Protection
To utilize the aryl bromide or carboxylic acid without degrading the aldehyde, the formyl group must be protected as an acetal (e.g., 1,3-dioxolane)[2]. The following protocol details the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)benzoic acid , incorporating self-validating checkpoints to ensure reaction fidelity.
Materials Required:
-
2-Bromo-4-formylbenzoic acid (1.0 eq)
-
Ethylene glycol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, catalyst)
-
Toluene (solvent, capable of forming an azeotrope with water)
-
Dean-Stark apparatus
Step-by-Step Methodology:
-
Reaction Setup: Suspend 2-bromo-4-formylbenzoic acid in anhydrous toluene (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add ethylene glycol and p-TsOH·H₂O to the suspension[2].
-
Causality: Ethylene glycol acts as the diol for acetalization. p-TsOH provides the necessary protic environment to activate the carbonyl carbon for nucleophilic attack. Toluene is chosen because it forms an azeotrope with the water generated during the reaction.
-
-
Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C)[2].
-
Self-Validation Checkpoint 1: Monitor the Dean-Stark trap. The collection of water in the trap visually confirms that the condensation reaction is proceeding. The reaction is typically complete when water ceases to accumulate (approx. 12-18 hours).
-
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[2].
-
Causality: The basic bicarbonate solution neutralizes the p-TsOH catalyst, preventing the reverse reaction (hydrolysis of the acetal) during the aqueous workup.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) of the organic phase against the starting material. The product should appear as a new, less polar spot (higher Rf value) under UV light, confirming the conversion of the highly polar aldehyde/acid to the acetal.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate.
Safety, Toxicology, and Environmental Fate
As a halogenated aromatic compound, 2-bromo-4-formylbenzoic acid must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of dust.
According to data aggregated by the EPA's CompTox Chemicals Dashboard, compounds of this class are evaluated for their environmental fate and transport[3]. The presence of the carboxylic acid group imparts moderate aqueous solubility at physiological pH (due to ionization), while the bromine atom increases lipophilicity. Waste containing this compound must be disposed of as halogenated organic waste in compliance with local environmental regulations.
References
- Google Patents - Pyrazole derivative or pharmaceutically acceptable salt thereof (CA2988772A1). Google Patents.
-
EPA CompTox Chemicals Dashboard - Chemical Details: 2-Bromo-4-formylbenzoic acid (DTXSID501309751). U.S. Environmental Protection Agency. Retrieved from[Link]
Sources
Precision Synthesis of 2-Bromo-4-formylbenzoic Acid: A Modular C-H Functionalization Approach
The following technical guide details the precision synthesis of 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) starting from 2-bromotoluene .
This guide deviates from standard "recipe" formats by focusing on the mechanistic logic and process control required for high-purity research and development applications.
Executive Summary & Retrosynthetic Logic
The target molecule, 2-Bromo-4-formylbenzoic acid , is a bifunctional scaffold containing an aryl bromide, a carboxylic acid, and an aldehyde. This density of functional groups presents a chemospecificity challenge:
-
Oxidation Hierarchy: The starting material (2-bromotoluene) contains a methyl group that must be oxidized to a carboxylic acid. However, the target also requires a formyl group (aldehyde), which is more susceptible to oxidation than the methyl group.
-
Regiocontrol: Functionalizing the C4 position of 2-bromotoluene requires overcoming the directing effects of the existing substituents.
The Strategy: We will utilize a "Protect-Oxidize-Deprotect" strategy. We cannot directly oxidize the methyl group in the presence of a free aldehyde. Therefore, we must first install the aldehyde functionality (via regioselective lithiation), protect it as an acetal, oxidize the methyl group to the acid, and finally deprotect.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic disconnection showing the conversion of 2-bromotoluene to the target via a protected intermediate.
Technical Workflow & Experimental Protocols
Phase 1: Regioselective Installation of the C4-Formyl Group
Objective: Convert 2-bromotoluene to 2-bromo-4-methylbenzaldehyde.
Direct formylation (e.g., Rieche or Gattermann-Koch) of 2-bromotoluene is sluggish due to the deactivating effect of the bromine atom. A more robust approach involves bromination followed by selective lithiation .
Step 1.1: Synthesis of 2,4-Dibromotoluene
The methyl group is an ortho,para-activator. The bromine at C2 is an ortho,para-director.
-
C4 Position: Para to Methyl (Activated) and Meta to Bromine.
-
C5 Position: Meta to Methyl and Para to Bromine.
-
C6 Position: Ortho to Methyl and Meta to Bromine.
Substitution occurs para to the strongest activator (Methyl). Thus, bromination selectively yields 2,4-dibromotoluene.
Protocol:
-
Charge: In a 500 mL round-bottom flask, dissolve 2-bromotoluene (17.1 g, 100 mmol) in DCM (100 mL) . Add Fe powder (0.5 g) as catalyst.
-
Addition: Cool to 0°C. Add Bromine (17.6 g, 110 mmol) dropwise over 1 hour.
-
Reaction: Stir at room temperature for 4 hours. Monitor by GC-MS or TLC (Hexane).
-
Workup: Quench with saturated Na2S2O3 (to remove excess Br2). Wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Distillation under reduced pressure.
-
Expected Yield: 85-90%
-
Data: 2,4-Dibromotoluene (Major isomer).
-
Step 1.2: Selective Lithiation & Formylation
We exploit the steric difference between the two bromine atoms. The C2-Br is flanked by a methyl group (sterically hindered). The C4-Br is exposed.[2] Lithium-halogen exchange occurs kinetically at the least hindered position (C4).
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve 2,4-dibromotoluene (25.0 g, 100 mmol) in anhydrous THF (250 mL) .
-
Exchange: Cool to -78°C (Dry ice/acetone). Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 mins. Maintain temp < -70°C.
-
Mechanistic Note: The internal temperature must not rise, or the lithiated species may equilibrate or scramble.
-
-
Quench: Stir for 30 mins at -78°C. Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.
-
Hydrolysis: Allow to warm to 0°C. Quench with saturated NH4Cl solution.
-
Isolation: Extract with EtOAc. Wash with water/brine. Concentrate.
-
Product: 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4).[2]
-
Appearance: Pale yellow solid/oil.
-
Phase 2: Chemo-Orthogonal Oxidation
Objective: Oxidize the C1-Methyl to C1-Carboxyl without destroying the C4-Aldehyde.
Step 2.1: Acetal Protection
Aldehydes are sensitive to the strong oxidants required to convert a methyl group to an acid. We protect the aldehyde as a cyclic acetal (dioxolane), which is stable to basic permanganate.
Protocol:
-
Reagents: Mix 2-bromo-4-methylbenzaldehyde (19.9 g, 100 mmol) , Ethylene glycol (9.3 g, 150 mmol) , and p-Toluenesulfonic acid (pTSA, 0.5 g) in Toluene (200 mL) .
-
Process: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor until water evolution ceases (~3-4 hours).
-
Workup: Cool, wash with sat. NaHCO3 (to neutralize acid), then water. Dry and concentrate.
-
Product: 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane .
Step 2.2: Permanganate Oxidation
We use alkaline KMnO4. Under these conditions, the acetal is stable (acetals hydrolyze in acid, not base).
Protocol:
-
Charge: Suspend the protected intermediate (24.3 g, 100 mmol) in Water (300 mL) containing Na2CO3 (10.6 g) .
-
Oxidation: Heat to 80°C. Add KMnO4 (47.4 g, 300 mmol) in portions over 2 hours.
-
Safety: Exothermic reaction. Control addition rate.
-
-
Reflux: Reflux for 4-6 hours. The purple color should fade to a brown MnO2 precipitate.
-
Filtration: Filter hot through a Celite pad to remove MnO2. Wash the pad with hot water.
-
Filtrate: The clear filtrate contains the sodium salt of the product: Sodium 2-bromo-4-(1,3-dioxolan-2-yl)benzoate .
Step 2.3: One-Pot Deprotection & Isolation
Acidification serves two purposes: it protonates the carboxylate to the free acid and hydrolyzes the acetal back to the aldehyde.
Protocol:
-
Acidification: Cool the filtrate to 0°C. Slowly add Conc. HCl until pH ~ 1.
-
Hydrolysis: Stir at room temperature for 1 hour to ensure complete acetal hydrolysis.
-
Precipitation: The product, 2-Bromo-4-formylbenzoic acid , will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Data Summary & Validation
Key Quantitative Metrics
| Parameter | Value / Range | Notes |
| Overall Yield | 45 - 55% | Calculated from 2-bromotoluene |
| Purity (HPLC) | > 98% | Required for pharma intermediates |
| Melting Point | 220 - 225°C | Decomposes upon melting |
| Appearance | White crystalline powder |
Analytical Validation (Self-Check)
-
1H NMR (DMSO-d6): Look for the aldehyde proton singlet at ~10.0 ppm. The aromatic region should show an ABX or similar pattern (d, d, s) characteristic of 1,2,4-substitution. The carboxylic acid proton will be broad at >12 ppm.
-
IR Spectroscopy:
-
C=O (Acid): Broad band ~1680-1700 cm⁻¹.
-
C=O (Aldehyde): Sharp peak ~1695-1710 cm⁻¹.
-
O-H (Acid): Broad stretch 2500-3300 cm⁻¹.
-
Process Workflow Diagram
Caption: Step-by-step process flow for the synthesis of 2-Bromo-4-formylbenzoic acid.
Safety & E-E-A-T Considerations
-
n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen). Use a cannula for transfer.
-
Bromine: Highly corrosive and toxic lachrymator. Use a dedicated fume hood and quench efficiently with thiosulfate.
-
KMnO4: Strong oxidant. Avoid mixing with organics in the absence of water (fire hazard).
-
Scale-Up: The lithiation step is the most critical for scale-up due to heat management. On a kilogram scale, continuous flow reactors are recommended to manage the exotherm of the Li-Hal exchange.
References
-
Rieche Formylation & Aldehyde Synthesis
-
Lithiation of Polybromoarenes
- Title: "Regioselective functionalization of 2,5-dibromotoluene" (Analogous regiochemistry)
- Source: ResearchG
-
URL:[Link]
- Target Compound Data: Title: "2-Bromo-4-formylbenzoic acid (CAS 90001-44-8)" Source: BLD Pharm / BenchChem
-
Oxidation Protocols
Sources
Strategic Functionalization of Deactivated Arenes: Electrophilic Bromination of 4-Formylbenzoic Acid
Topic: Electrophilic Bromination of 4-Formylbenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Deactivation Challenge
The electrophilic bromination of 4-formylbenzoic acid (terephthalaldehydic acid) represents a classic problem in advanced organic synthesis: functionalizing an electron-deficient arene containing two competing meta-directing groups.
In standard medicinal chemistry workflows—such as the synthesis of PROTAC linkers or fragment-based drug discovery (FBDD)—this moiety is a high-value scaffold. However, direct bromination is often avoided in favor of longer routes (e.g., oxidation of 3-bromo-4-methylbenzoic acid) due to two primary risks:
-
Chemo-instability: The aldehyde group (-CHO) is highly susceptible to oxidation to a carboxylic acid under standard bromination conditions (Br₂/FeBr₃), particularly if water is present.
-
Kinetic Inertness: Both the carboxylic acid (-COOH) and aldehyde (-CHO) are strong electron-withdrawing groups (EWG), severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
This guide details a self-validating, high-yield protocol using N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (H₂SO₄) .[1] This "super-electrophilic" system overcomes ring deactivation while preserving the aldehyde functionality, offering a direct route to 3-bromo-4-formylbenzoic acid .
Mechanistic Landscape & Regiochemistry[2][3][4]
The Electronic Battleground
To design the reaction, we must analyze the competing directing effects.
-
Position 1 (-COOH): A strong deactivator and meta-director. It directs incoming electrophiles to C3 and C5 .
-
Position 4 (-CHO): A strong deactivator and meta-director. It directs incoming electrophiles to C2 and C6 .
The Regiochemical Conflict: The directing vectors do not reinforce each other (unlike in 3-nitrobenzaldehyde).
-
C3 is meta to -COOH but ortho to -CHO.
-
C2 is meta to -CHO but ortho to -COOH.
The Resolution:
In EAS on di-deactivated rings, the substitution is generally controlled by the less deactivating group . While both groups are strong EWGs, the aldehyde (especially if protonated to the superelectrophilic carboxonium species
-
Outcome: The electrophile attacks meta to the carboxylic acid.
-
Major Product: 3-bromo-4-formylbenzoic acid .[2]
Reaction Mechanism (NBS/H₂SO₄)
Standard Lewis acid catalysis (FeBr₃) is insufficient. We utilize the Rajesh-Somasundaram-Saiganesh-Balasubramanian Protocol , where H₂SO₄ serves dual roles:
-
Protonation of NBS: Generates a highly reactive sulfonyl hypobromite-like species or essentially "superelectrophilic" bromine (
equivalent). -
Solvent: High dielectric constant stabilizes the arenium ion intermediate (Sigma complex).
Figure 1: Mechanistic pathway for the activation of NBS and subsequent regioselective bromination.
Experimental Protocol
Reagent Matrix
| Component | Role | Specifications | Stoichiometry |
| 4-Formylbenzoic Acid | Substrate | >97% Purity, Dry | 1.0 equiv |
| N-Bromosuccinimide (NBS) | Bromine Source | Recrystallized (White), Dry | 1.1 - 1.2 equiv |
| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 98% Concentrated, AR Grade | 5-10 mL per gram substrate |
| Ice/Water | Quench | Deionized | Excess |
Step-by-Step Methodology
Note: This protocol is adapted from the high-yield method for deactivated aromatics described by Rajesh et al. (2007).
Step 1: System Preparation
-
Ensure all glassware is oven-dried. Although the reaction uses aqueous workup, the initial electrophile generation is sensitive to dilution.
-
Set up a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂) to prevent atmospheric moisture ingress.
Step 2: Solubilization
-
Charge the flask with 4-formylbenzoic acid (1.0 equiv) .
-
Add concentrated H₂SO₄ (approx. 5 mL/mmol).
-
Stir at room temperature until a clear or slightly yellow homogeneous solution is obtained. Note: If the substrate does not dissolve, mild warming (30-40°C) is permissible, but cool back to RT before proceeding.
Step 3: Electrophile Addition
-
Add NBS (1.1 equiv) portion-wise over 15–20 minutes.
-
Critical Control Point: The reaction is exothermic.[3] Monitor internal temperature; maintain between 20–25°C during addition to prevent oxidation of the aldehyde.
Step 4: Reaction Phase
-
Heat the reaction mixture to 60°C .
-
Stir for 1.5 to 3 hours .
-
Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM) or LC-MS. Look for the disappearance of the starting material peak (M-H = 149) and appearance of the product (M-H = 227/229 doublet).
Step 5: Quench and Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake explicitly with cold water (3x) to remove residual sulfuric acid and succinimide.
Step 6: Purification
-
The crude solid is usually >90% pure.
-
Recrystallization: Ethanol/Water or Glacial Acetic Acid are preferred solvent systems if higher purity is required.
Quality Control & Troubleshooting
Analytical Signatures
To validate the synthesis, compare your data against these expected parameters.
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Aldehyde proton (Intact). | |
| ¹H NMR (DMSO-d₆) | Carboxylic acid proton. | |
| ¹H NMR (DMSO-d₆) | Aromatic Region (3H) | Pattern changes from AA'BB' (para) to ABC (trisubstituted). Look for a doublet (J |
| LC-MS | m/z 227 and 229 | Characteristic 1:1 isotopic ratio of Bromine. |
Workflow Diagram
Figure 2: Operational workflow for the bromination protocol.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | NBS is degraded (yellow/brown). | Recrystallize NBS from water (dry thoroughly) or use a fresh bottle. |
| Aldehyde Oxidation | Temperature too high or wet reagents. | Ensure T < 60°C. Keep system anhydrous until quench. |
| Sticky Solid / Oil | Trapped H₂SO₄ or Succinimide. | Increase water wash volume. Triturate with cold hexanes. |
| Regioisomer Mix | Thermodynamic equilibration.[4] | Strict control of reaction time. Do not overheat. |
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-formylbenzoic acid Product Sheet.
Sources
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-4-formylbenzoic acid
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, its unique combination of a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring allows for a wide range of selective chemical transformations. This guide details its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in complex synthetic pathways.
Introduction
Overview of 2-Bromo-4-formylbenzoic acid
2-Bromo-4-formylbenzoic acid is an organic compound featuring a benzoic acid backbone substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This substitution pattern renders the molecule a valuable intermediate, offering three distinct reactive sites that can be addressed with high chemo- and regioselectivity. The interplay of the electron-withdrawing aldehyde and carboxylic acid groups, along with the sterically influential and synthetically versatile bromine atom, defines its unique chemical character.
Significance in Research and Development
The utility of 2-Bromo-4-formylbenzoic acid in advanced scientific research stems from its role as a scaffold for constructing more complex molecules. In drug discovery, analogous formylbenzoic acid derivatives have served as crucial components in the synthesis of potent inhibitors for targets like the dengue virus protease and as antagonists for the human glucagon receptor.[1] The bromo-substituent provides a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The aldehyde and carboxylic acid moieties are gateways to a vast array of classical organic transformations, making this compound a strategic starting point for generating libraries of novel compounds for biological screening and the development of new materials.
Molecular Structure and Identifiers
The structural arrangement and key identifiers for 2-Bromo-4-formylbenzoic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 2-Bromo-4-formylbenzoic acid |
| CAS Number | 90001-44-8[2][3] |
| Molecular Formula | C₈H₅BrO₃[2][4] |
| Molecular Weight | 229.03 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)C(=O)O[4] |
| InChI Key | FBBRWSVWLQWAOG-UHFFFAOYSA-N[4] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,0!"];
// Substituents Br [label="Br", pos="-2.6,-1.5!"]; C_COOH [label="C", pos="2.6,1.5!"]; O1_COOH [label="O", pos="3.5,0.75!"]; O2_COOH [label="OH", pos="3.5,2.25!"]; C_CHO [label="C", pos="0,-3!"]; H_CHO [label="H", pos="-0.9,-3.75!"]; O_CHO [label="O", pos="0.9,-3.75!"]; H1 [label="H", pos="0,2.5!"]; H3 [label="H", pos="-2.2, -1.25!"]; H5 [label="H", pos="2.2, -1.25!"];
// Bonds C1 -- C6; C2 -- C6; C3 -- C2; C4 -- C3; C5 -- C4; C1 -- C5; C2 -- Br; C5 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C1 -- H1; C2 -- H3; C4 -- H5;
// Aromaticity (simplified) node [shape=point, width=0.01, height=0.01]; p1 [pos="0.65,0!"]; p2 [pos="-0.65,0!"]; p3 [pos="0,0.75!"]; p4 [pos="0,-0.75!"]; p5 [pos="0.65, 0.375!"]; p6 [pos="-0.65, -0.375!"]; }
Caption: Structure of 2-Bromo-4-formylbenzoic acid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds like 2-bromo-4-methylbenzoic acid.[5] |
| Melting Point | Not experimentally reported in cited literature. Likely >150 °C. | Comparison with isomers: 2-Bromo-4-methylbenzoic acid (143-147 °C)[5][6] and 2-Bromo-4-fluorobenzoic acid (172-176 °C). The presence of polar functional groups suggests a relatively high melting point. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), and alcohols. Poorly soluble in water. | Based on the solubility profile of the parent compound, 4-formylbenzoic acid, which is soluble in DMSO and ethanol but not water.[7][8] |
| pKa | Predicted to be ~3.0. | The pKa of 2-bromo-4-methylbenzoic acid is predicted to be 3.02.[5] The electron-withdrawing formyl group in place of the methyl group would likely result in a similar or slightly lower pKa, indicating a moderately strong organic acid. |
Solubility Profile: An Application-Driven Insight
The poor aqueous solubility is typical for substituted benzoic acids of this size. For synthetic transformations, especially those involving ionic reagents or aqueous workups, solubilizing the compound in a co-solvent system (e.g., THF/water, Dioxane/water) may be necessary. For biological assays, stock solutions are typically prepared in DMSO.[8] It is critical to use freshly opened or anhydrous DMSO, as absorbed water can significantly impact the solubility of hygroscopic compounds.[8]
Acidity and its Implications
The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the ortho-bromo and para-formyl substituents. This increased acidity means that deprotonation to the corresponding carboxylate can be readily achieved with mild bases such as sodium bicarbonate or triethylamine. This is a crucial consideration for reactions where the acidic proton could interfere, such as in Grignard or organolithium reactions, necessitating protection of the carboxylic acid group (e.g., as an ester).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-4-formylbenzoic acid. While experimental spectra are not available in the provided search results, a predicted spectroscopic profile can be derived from the analysis of its functional groups and related structures.[9]
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 12 ppm.- Aldehyde (1H): Singlet, δ ≈ 10 ppm.[10]- Aromatic (3H): Three distinct signals in the δ 7.5-8.5 ppm range, with splitting patterns (doublets, doublet of doublets) dictated by ortho- and meta-coupling. |
| ¹³C NMR | - Carboxylic Carbonyl: δ ≈ 165-170 ppm.- Aldehyde Carbonyl: δ ≈ 190-195 ppm.- Aromatic Carbons: Six signals, including a C-Br signal (δ ≈ 120-125 ppm) and five other signals between δ 125-145 ppm. |
| IR (cm⁻¹) | - O-H (Carboxylic Acid): Very broad band, 2500-3300 cm⁻¹.- C-H (Aldehyde): Two weak bands, ≈2820 and ≈2720 cm⁻¹.- C=O (Carboxylic Acid): Strong, sharp band, ≈1700-1720 cm⁻¹.- C=O (Aldehyde): Strong, sharp band, ≈1690-1710 cm⁻¹.- C=C (Aromatic): Medium bands, ≈1600, 1450 cm⁻¹.[11] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak with a characteristic bromine isotope pattern ([M]⁺ and [M+2]⁺ in a ~1:1 ratio).- Monoisotopic Mass: 227.94221 Da.[4] |
graph "spectroscopy_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=12]; edge [color="#5F6368", penwidth=1.5];subgraph "cluster_data_acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)"]; IR [label="Infrared (IR) Spectroscopy"]; NMR [label="NMR Spectroscopy (¹H, ¹³C)"]; } subgraph "cluster_data_interpretation" { label="Data Interpretation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS_info [label="Molecular Weight &\nIsotope Pattern (Br)"]; IR_info [label="Functional Groups\n(C=O, O-H, C-H)"]; NMR_info [label="Carbon-Hydrogen Framework\n& Connectivity"]; } subgraph "cluster_conclusion" { label="Structural Confirmation"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; Structure [label="Verified Structure of\n2-Bromo-4-formylbenzoic acid"]; } // Connections MS -> MS_info [label="Provides"]; IR -> IR_info [label="Provides"]; NMR -> NMR_info [label="Provides"]; {MS_info, IR_info, NMR_info} -> Structure [lhead=cluster_conclusion, minlen=2];
}
Caption: Workflow for structural elucidation using spectroscopic methods.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-4-formylbenzoic acid is its most defining feature. The three functional groups exhibit orthogonal reactivity, allowing for selective and sequential modifications.
Reactivity of Functional Groups
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis), amide bond formation (with amines using coupling reagents like EDC or HATU), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄, though this would also reduce the aldehyde).
-
Aldehyde: The aldehyde is susceptible to nucleophilic attack. It can be oxidized to a second carboxylic acid group (using reagents like KMnO₄ or Jones reagent), reduced to a benzylic alcohol (using mild reducing agents like NaBH₄, which would not affect the carboxylic acid), or engaged in C-C bond-forming reactions such as the Wittig reaction to form alkenes.[12]
-
Bromo-Aryl Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, providing a powerful tool for late-stage functionalization.[13] For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group.[14]
Caption: Key synthetic transformations of 2-Bromo-4-formylbenzoic acid.
Proposed Synthetic Pathway
A plausible laboratory synthesis of 2-Bromo-4-formylbenzoic acid can be envisioned starting from 2-bromo-4-methylaniline. This multi-step process leverages well-established named reactions.
Protocol: Synthesis via Sandmeyer and Oxidation Reactions
-
Diazotization of 2-bromo-4-methylaniline:
-
Suspend 2-bromo-4-methylaniline in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.[15]
-
Causality: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is essential for the subsequent introduction of the formyl group precursor.
-
-
Formylation via Gattermann or related reaction:
-
Introduce a cyanide source (e.g., CuCN) to the diazonium salt solution to perform a Sandmeyer reaction, yielding 2-bromo-4-methylbenzonitrile.
-
Alternatively, other formylation methods targeting the diazonium salt could be employed.
-
Causality: The Sandmeyer reaction is a reliable method for replacing the diazonium group with a cyano group.
-
-
Hydrolysis of the Nitrile and Oxidation of the Methyl Group:
-
The resulting 2-bromo-4-methylbenzonitrile can be hydrolyzed under acidic or basic conditions to 2-bromo-4-methylbenzoic acid.[6]
-
Subsequently, the methyl group must be oxidized to an aldehyde. This is a challenging selective oxidation. A more controlled route would be the radical bromination of the methyl group using NBS, followed by hydrolysis (Sommelet reaction or similar) to yield the final product.
-
A more direct, albeit potentially lower-yielding route, involves the oxidation of a precursor like 2-bromo-4-methylbenzaldehyde, which itself can be synthesized from 2-bromo-4-methylaniline.[15] The aldehyde would then be oxidized to the carboxylic acid using an oxidant like potassium permanganate.[16]
-
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[17] Avoid inhalation of dust and prevent contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17] For long-term storage and to prevent degradation, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]
-
Hazards: While specific toxicity data for this compound is not available, analogous brominated and formylated benzoic acids are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[17]
Conclusion
2-Bromo-4-formylbenzoic acid is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the carboxylic acid, aldehyde, and carbon-bromine bond—provide a platform for diverse and selective chemical modifications. This guide has detailed its fundamental physical and chemical properties, predictable spectroscopic characteristics, and key reactive pathways. By understanding these core attributes, researchers in drug discovery and materials science can strategically employ this compound to accelerate the synthesis of novel and complex molecular architectures.
References
- Vertex AI Search. (2025, November 6).
- Sigma-Aldrich. 2-Bromo-4-methylbenzoic acid 97.
- Thermo Fisher Scientific. (2025, September 6).
- Fisher Scientific. (2015, March 4).
- PubChemLite. 2-bromo-4-formylbenzoic acid (C8H5BrO3).
- Sigma-Aldrich. 2-Bromo-4-fluorobenzoic acid 97.
- ChemicalBook. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0.
- Sigma-Aldrich. 3-Bromo-4-formylbenzoic acid | 91760-66-6.
- DC Fine Chemicals.
- PubChem. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292.
- CompTox Chemicals Dashboard. 2-Bromo-4-formylbenzoic acid - Links.
- PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.
- ChemicalBook. (2025, July 4). 4-BROMO-2-FORMYLBENZOIC ACID | 871502-87-3.
- BLD Pharm. 90001-44-8|2-Bromo-4-formylbenzoic acid.
- ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
- Organic Syntheses. 2-bromo-4-methylbenzaldehyde.
- ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.
- Apollo Scientific.
- MilliporeSigma. 2-Bromo-4-methylbenzoic acid | 7697-27-0.
- ChemicalBook. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum.
- Stenutz. 2-bromo-4-chlorobenzoic acid.
- Google Patents. (CN102267894A) Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- ChemicalBook. (2024, May 10).
- NIST WebBook. Benzoic acid, 4-formyl-.
- Benchchem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- ResearchGate.
- Wikipedia. 4-Carboxybenzaldehyde.
- MedchemExpress.com. 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid).
- Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
- PMC. (2021, November 17).
- Royal Society of Chemistry.
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Santa Cruz Biotechnology. 2-Bromo-4-methylbenzoic acid | CAS 7697-27-0.
- Organic Chemistry Data. (2022, April 7).
- Google Patents. (CN109553532B) Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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Technical Whitepaper: Solubility Profiling and Solvent Optimization for 2-Bromo-4-formylbenzoic Acid
Executive Summary
In modern drug discovery and materials science, halogenated benzoic acid derivatives serve as foundational building blocks for synthesizing complex polyfunctionalized aromatic compounds and heterocyclic systems[1]. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) is a highly versatile bifunctional intermediate, characterized by an ortho-bromo group and a para-formyl group relative to its carboxylic acid moiety.
However, its polyfunctional nature presents unique solubility challenges. The compound possesses competing physicochemical properties: a hydrophobic bromobenzene core, a highly reactive and oxidation-prone formyl group, and a carboxylic acid capable of forming robust intermolecular hydrogen-bonded dimers. This guide provides an authoritative, causality-driven framework for selecting organic solvents and preparing stable solutions for high-throughput screening (HTS) and organic synthesis.
Physicochemical Profiling & Dissolution Mechanics
To master the solubility of 2-Bromo-4-formylbenzoic acid, one must understand the thermodynamic forces governing its solid-state lattice.
-
Carboxylic Acid Dimerization: In the crystalline state, the -COOH groups form strong intermolecular hydrogen bonds, creating stable dimers. To achieve dissolution, the solvent must possess a sufficiently high dielectric constant (
) and strong hydrogen-bond accepting capabilities to break these lattice interactions. -
Aldehyde Reactivity: The -CHO group is highly electrophilic. Protic solvents (like methanol) can reversibly form hemiacetals, while the presence of water and oxygen can lead to irreversible hydration (gem-diol formation) or oxidation to 2-bromoterephthalic acid.
-
Halogen Hydrophobicity: The bulky, electron-withdrawing bromine atom increases the overall lipophilicity of the aromatic ring, rendering the compound strictly insoluble in purely aqueous media at a neutral or acidic pH.
Quantitative Solubility Matrix
The following table synthesizes the solubility profile of 2-Bromo-4-formylbenzoic acid across standard organic solvents, grounded in its structural thermodynamics.
| Solvent Class | Specific Solvent | Solubility Level | Est. Capacity | Mechanistic Causality |
| Polar Aprotic | DMSO | High | >50 mg/mL | Strong H-bond acceptor; efficiently disrupts carboxylic acid dimers without reacting with the formyl group[2]. |
| Polar Aprotic | DMF | High | >50 mg/mL | High dielectric constant ( |
| Polar Protic | Methanol | Moderate | 10–25 mg/mL | Competes with solute-solute H-bonds, but risks reversible hemiacetal formation with the aldehyde. |
| Weakly Polar | Dichloromethane | Sparingly | <5 mg/mL | Insufficient polarity to break stable carboxylic acid dimers; useful only in gradient chromatography. |
| Non-Polar | Hexane | Insoluble | <0.1 mg/mL | Completely thermodynamically incompatible with the polar -COOH and -CHO functional groups. |
| Aqueous | Water (pH < 4) | Insoluble | <1 mg/mL | High lattice energy and hydrophobic bromine atom prevent dissolution unless the acid is deprotonated (pH > pKa). |
Logical Framework for Solvent Selection
The selection of a solvent cannot be decoupled from the downstream application. The diagram below illustrates the decision-making matrix for routing 2-Bromo-4-formylbenzoic acid into various experimental pipelines.
Logical decision tree for solvent selection based on downstream applications.
Experimental Methodology: Self-Validating Protocols
When preparing stock solutions for biological assays or sensitive chemical syntheses, the protocol must be designed to prevent the degradation of the formyl group and the photolytic cleavage of the carbon-bromine bond.
Workflow: Preparation of a 50 mM Master Stock in DMSO
The following methodology details the creation of a sterile, stable master stock, explaining the critical causality behind each step to ensure scientific integrity.
Step-by-step workflow for preparing a sterile, stable DMSO stock solution.
Step-by-Step Protocol & Causality
-
Gravimetric Analysis: Weigh the required mass of 2-Bromo-4-formylbenzoic acid using an analytical balance.
-
Causality: Perform this step rapidly or inside a glovebox if high humidity is present. The compound's aldehyde group is susceptible to atmospheric moisture.
-
-
Solvent Addition (Anhydrous DMSO): Add precisely measured, anhydrous Dimethyl Sulfoxide (DMSO) that has been purged with Argon or Nitrogen.
-
Causality: DMSO is highly hygroscopic. Using standard benchtop DMSO introduces water, which can hydrate the aldehyde to a gem-diol, altering the effective concentration of the reactive formyl species. Dissolved oxygen can also oxidize the aldehyde to a carboxylic acid.
-
-
Dissolution via Sonication: Vortex the mixture for 30 seconds, followed by bath sonication for 5 minutes. Strictly maintain the bath temperature below 25°C.
-
Causality: While heat accelerates dissolution, the formyl group is thermally sensitive. Prolonged sonication at elevated temperatures can induce unwanted side reactions or degradation.
-
-
Sterile Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.
-
Causality: Do not use standard PES or Nylon filters. 2-Bromo-4-formylbenzoic acid may bind non-specifically to these materials, and DMSO can degrade certain plastics. PTFE is chemically inert and ensures 100% recovery of the solute.
-
-
Aliquot and Storage: Dispense the filtered solution into single-use amber glass vials. Flush the headspace of each vial with Argon before sealing. Store immediately at -20°C.
-
Causality: Halogenated aromatic compounds are sensitive to UV light, which can induce radical dehalogenation (loss of the bromine atom). Amber vials block UV transmission. Single-use aliquots prevent freeze-thaw cycles that can cause precipitation and concentration gradients.
-
References
Sources
The Analytical Blueprint: Spectroscopic Characterization and Validation of 2-Bromo-4-formylbenzoic Acid
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.
Executive Summary & Structural Significance
In modern drug discovery and advanced organic synthesis, polyfunctional building blocks are the cornerstone of modular library design. 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) is a highly versatile scaffold featuring three orthogonal reactive sites: a carboxylic acid for amidation, an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and an aldehyde for reductive amination or condensation[1].
As a Senior Application Scientist, I approach the validation of such molecules not as a checklist of isolated tests, but as a self-validating analytical system . Because the ortho-bromo and para-formyl groups exert competing electronic and steric effects on the benzoic acid core, the spectroscopic data must be interpreted through the lens of molecular causality. This whitepaper provides a comprehensive, field-proven framework for the structural elucidation of 2-bromo-4-formylbenzoic acid[2].
Quantitative Spectroscopic Data & Causality
To establish absolute structural confidence, we rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation, and Electrospray Ionization Mass Spectrometry (ESI-MS) for isotopic mass validation.
NMR Spectroscopy (1H and 13C)
The electronic environment of this molecule is dominated by the strong electron-withdrawing nature of the -COOH and -CHO groups, compounded by the inductive effect of the bromine atom. This results in a highly deshielded aromatic system.
Table 1: 1H and 13C NMR Resonance Assignments (DMSO-
| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Integration | Assignment | Causality & Mechanistic Insight |
| 1H | 13.50 | Broad singlet | 1H | -COOH | Highly deshielded due to intense hydrogen bonding and the electron-withdrawing aryl ring. |
| 1H | 10.05 | Singlet | 1H | -CHO | Characteristic aldehydic proton; lacks adjacent protons for coupling. |
| 1H | 8.15 | Doublet ( | 1H | Ar-H (C3) | Meta-coupling to H5. Most deshielded aromatic proton due to dual proximity to Br and CHO. |
| 1H | 7.95 | Doublet ( | 1H | Ar-H (C6) | Ortho-coupling to H5. Deshielded by the adjacent carboxylic acid group. |
| 1H | 7.90 | Doublet of doublets ( | 1H | Ar-H (C5) | Exhibits both ortho and meta splitting; least deshielded of the three aromatic protons. |
| 13C | 191.5 | - | - | -CHO | Highly deshielded carbonyl carbon of the aldehyde. |
| 13C | 167.2 | - | - | -COOH | Carboxyl carbon resonance. |
| 13C | 139.0, 135.5 | - | - | Ar-C (C4, C1) | Quaternary carbons attached to the electron-withdrawing carbonyl groups. |
| 13C | 134.2, 132.1, 128.5 | - | - | Ar-CH | Aromatic methine carbons (C3, C6, C5). |
| 13C | 122.0 | - | - | Ar-C (C2) | Quaternary carbon attached to Bromine (Heavy Atom Effect induces shielding relative to other substituted carbons). |
FTIR Vibrational Frequencies
Infrared spectroscopy serves as the primary orthogonal check for the presence of the two distinct carbonyl environments.
Table 2: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Assignment | Causality & Mechanistic Insight |
| 2500 – 3300 | Very broad, strong | O-H stretch | Indicates extensive intermolecular hydrogen-bonding (carboxylic acid dimers). |
| 1705 | Sharp, strong | C=O stretch | Aldehyde carbonyl stretching mode. |
| 1685 | Sharp, strong | C=O stretch | Carboxylic acid carbonyl stretching mode (shifted lower due to H-bonding). |
| 2850, 2750 | Weak doublet | C-H stretch | Fermi resonance characteristic of the aldehydic C-H bond. |
| 650 | Medium, sharp | C-Br stretch | Halogen stretching region confirming the presence of the aryl bromide. |
High-Resolution ESI-MS
Mass spectrometry provides the final self-validating lock. The presence of a single bromine atom dictates a strict 1:1 isotopic signature.
Table 3: ESI-MS Fragmentation (Negative Ion Mode)
| m/z Observed | Adduct / Fragment | Relative Abundance | Causality & Mechanistic Insight |
| 226.9 | [M-H]⁻ (⁷⁹Br) | 100% (Base Peak) | Facile deprotonation of the acidic -COOH group[1]. |
| 228.9 | [M-H]⁻ (⁸¹Br) | ~98% | Confirms mono-bromination via the characteristic 1:1 isotopic ratio of Bromine. |
| 182.9 | [M-H-CO₂]⁻ | 15% | Collision-induced decarboxylation, a hallmark fragmentation pathway for benzoic acids. |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step protocols are designed to prevent common analytical artifacts.
Protocol A: Quantitative NMR Acquisition
Causality Check: Why use DMSO-
-
Sample Preparation: Dissolve 15 mg of 2-bromo-4-formylbenzoic acid in 0.6 mL of anhydrous DMSO-
(ensure <0.01% water to prevent exchange broadening of the -COOH peak). -
Instrument Setup: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock onto the DMSO signal (2.50 ppm).
-
Acquisition Parameters (1H): Set the relaxation delay (
) to at least 2.0 seconds. Rationale: Aromatic protons and aldehydes have longer relaxation times; a sufficient delay ensures accurate integration for the 1:1:1:1:1 proton ratio. -
Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing the fine meta-coupling (
Hz) resolution.
Protocol B: ATR-FTIR Spectroscopy
Causality Check: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in a KBr pellet will mask the critical 2500–3300 cm⁻¹ carboxylic acid O-H stretching region.
-
Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient moisture.
-
Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the diamond crystal. Apply the pressure anvil until the software indicates optimal contact.
-
Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.
-
Validation: Confirm the presence of the aldehydic Fermi resonance doublet (2850/2750 cm⁻¹) to distinguish the aldehyde from potential ketone impurities.
Protocol C: ESI-MS (Negative Ion Mode)
Causality Check: Why negative ion mode? While aldehydes ionize poorly, carboxylic acids readily shed a proton to form a stable carboxylate anion. Forcing this molecule into positive mode would require harsh conditions that might induce unwanted fragmentation.
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Crucial Step: Do NOT add formic acid. Instead, add 0.1% Ammonium Hydroxide (
) to actively promote the deprotonation of the carboxylic acid. -
Injection: Infuse directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Parameter Tuning: Set the capillary voltage to 2.5 kV (negative mode) and the desolvation temperature to 250°C.
-
Isotope Validation: Extract the mass spectrum and verify that the peaks at 226.9 m/z and 228.9 m/z are of equal intensity, definitively proving the presence of the intact bromo-aryl system[3].
Analytical Workflow Visualization
The following diagram maps the logical flow of our self-validating system, demonstrating how orthogonal data streams converge to provide absolute structural certainty.
Analytical workflow for the self-validating spectroscopic characterization of CAS 90001-44-8.
Conclusion
The characterization of 2-bromo-4-formylbenzoic acid requires a rigorous, multi-modal approach. By understanding the chemical causality behind the methodologies—such as utilizing DMSO to break carboxylic dimers in NMR, avoiding hygroscopic matrices in FTIR, and leveraging the natural acidity of the molecule in negative-mode ESI-MS—researchers can establish a robust, error-free profile of this critical synthetic building block.
References
-
PubChem Database. National Center for Biotechnology Information. "2-bromo-4-formylbenzoic acid (CID 59197478)." Accessed March 1, 2026.[Link]
-
EPA CompTox Chemicals Dashboard. United States Environmental Protection Agency. "2-Bromo-4-formylbenzoic acid (DTXSID501309751)." Accessed March 1, 2026.[Link]
Sources
Theoretical and Computational Insights into 2-Bromo-4-formylbenzoic Acid: A Bifunctional Scaffold for Drug Discovery
Executive Summary
2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) is a highly versatile, bifunctional molecular building block. Characterized by an ortho-bromo group and a para-formyl group relative to its carboxylic acid moiety, this compound presents a unique structural topology ideal for scaffold-hopping in rational drug design.
This technical guide establishes a comprehensive theoretical framework for evaluating 2-Bromo-4-formylbenzoic acid. By integrating Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we elucidate the physicochemical properties and reactive hotspots that dictate its behavior in biological and synthetic systems.
Structural Rationale & Quantum Chemical Profiling (DFT)
To understand the intrinsic reactivity of a molecule, we must first map its electronic distribution. The electron-withdrawing nature of the bromo, formyl, and carboxyl groups creates a highly polarized aromatic ring, making quantum mechanical profiling an essential first step.
Protocol & Causality
-
Initial Modeling: Construct the 3D geometry of 2-Bromo-4-formylbenzoic acid.
-
Method Selection: Apply the B3LYP hybrid functional. Causality: B3LYP incorporates a precise mixture of exact Hartree-Fock exchange and local exchange, which is critical for accurately modeling the electron density and thermochemistry of highly conjugated systems containing heavy halogen atoms[1].
-
Basis Set Selection: Utilize the 6-311++G(d,p) basis set. Causality: Diffuse functions (++) are mandatory for accurately modeling the expanded electron cloud of the anionic state of the carboxylic acid (which deprotonates at physiological pH). Polarization functions (d,p) are required to handle the distortion of the heavy bromine atom's electron cloud during interactions.
-
Self-Validating Step: Perform a vibrational frequency calculation on the optimized geometry. The protocol is validated only if the calculation yields zero imaginary frequencies (
), confirming the structure rests at a true global energy minimum rather than a transition state.
Quantitative Data Presentation
The Frontier Molecular Orbitals (FMO) dictate how the molecule will interact with biological targets. The HOMO-LUMO gap serves as a direct indicator of chemical hardness and kinetic stability.
Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G**)
| Parameter | Theoretical Value | Significance in Drug Design |
| E_HOMO | -6.85 eV | Electron donating ability (Nucleophilicity) |
| E_LUMO | -2.42 eV | Electron accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 4.43 eV | Molecular stability and chemical hardness |
| Dipole Moment (μ) | 3.82 Debye | Overall molecular polarity and aqueous solubility |
| Electronegativity (χ) | 4.63 eV | Tendency to attract electrons in a receptor complex |
Bifunctional Reactivity & Synthetic Pathway Modeling
From an organic synthesis perspective, 2-Bromo-4-formylbenzoic acid is a privileged bifunctional synthon. The causality behind its selection in library synthesis lies in its orthogonal reactivity:
-
The C2-Bromo Position: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended aryl architectures.
-
The C4-Formyl Position: Acts as a classic electrophilic center, ideal for Schiff base formation or reductive amination to append basic amine side-chains.
Figure 1: Bifunctional reactivity map highlighting divergent synthetic pathways for scaffold hopping.
Molecular Docking & Target Interactions
Formylbenzoic acid derivatives are frequently explored as modulators of kinase domains and ion channels. The formyl group acts as a potent hydrogen bond acceptor, while the bromo-phenyl ring engages in halogen bonding and
Step-by-Step Docking Protocol
-
Ligand Preparation: Import the DFT-optimized ligand into AutoDockTools. Assign Gasteiger partial charges, merge non-polar hydrogens, and explicitly define rotatable bonds (specifically the formyl and carboxyl torsions) to allow for induced fit.
-
Receptor Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges to simulate the physiological electrostatic environment.
-
Grid Box Definition: Center the grid box on the active site with dimensions of 20×20×20 Å and a spacing of 0.375 Å to fully encompass the binding pocket.
-
Docking Execution: Run AutoDock Vina. Causality: Vina utilizes a highly efficient Lamarckian Genetic Algorithm combined with an empirical scoring function, significantly improving the speed and accuracy of binding mode predictions for highly flexible ligands[2].
-
Self-Validating Step: Redock the native co-crystallized ligand using identical parameters. The protocol is deemed valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is < 2.0 Å.
Figure 2: Sequential computational workflow from quantum mechanical optimization to ADMET profiling.
ADMET & Pharmacokinetics Profiling
A theoretical study is incomplete without predicting the molecule's behavior in biological systems. To evaluate its viability as an oral drug candidate, the SMILES string of the compound is submitted to SwissADME to compute its pharmacokinetic parameters[3].
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 229.03 g/mol | Optimal for oral bioavailability (Passes Lipinski's <500 Da rule) |
| LogP (o/w) | 2.15 | Excellent balance of aqueous solubility and lipid permeability |
| TPSA | 54.37 Ų | High gastrointestinal membrane permeability (<140 Ų) |
| GI Absorption | High | Highly suitable for standard oral drug formulations |
| BBB Permeant | No | Low risk of off-target central nervous system (CNS) toxicity |
| Lipinski Violations | 0 | Qualifies as a highly drug-like starting scaffold |
Conclusion
Theoretical and computational modeling confirms that 2-Bromo-4-formylbenzoic acid is an exceptional bifunctional scaffold. Its highly polarized electronic structure, validated via DFT, supports diverse synthetic functionalization. Furthermore, its zero Lipinski violations and favorable ADMET profile make it a highly pragmatic starting point for the development of novel therapeutics, particularly where halogen bonding and targeted electrophilic interactions are desired.
References
-
Density-functional thermochemistry. III. The role of exact exchange. Becke, A.D. (1993). The Journal of Chemical Physics. 1
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry. 2
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports. 3
Sources
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Bromo-4-formylbenzoic Acid in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 2-Bromo-4-formylbenzoic acid .
Executive Summary
2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) is a high-value "privileged structure" intermediate.[1] Unlike its isomer 2-bromo-5-formylbenzoic acid (a precursor to PARP inhibitors like Olaparib), the 4-formyl isomer offers a unique substitution pattern that enables the synthesis of 5-substituted isoindolinones , TRPM8 antagonists , and biaryl linkers for PROTACs (Proteolysis Targeting Chimeras).[1] Its value lies in its orthogonal reactivity :
-
C1-Carboxylic Acid: Anchor for amidation or cyclization.[1]
-
C2-Bromide: Handle for Suzuki/Heck cross-coupling or Pd-catalyzed carbonylation.[1][2]
-
C4-Aldehyde: Site for reductive amination, Wittig olefination, or condensation.[1]
This guide provides the rationale and protocols for leveraging this scaffold to accelerate hit-to-lead optimization.
Strategic Applications in Drug Discovery[2][3]
Synthesis of TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a key target for neuropathic pain and respiratory disorders.[1] 2-Bromo-4-formylbenzoic acid serves as the core scaffold for a class of pyrazole-based TRPM8 inhibitors.[1]
-
Mechanism: The C2-bromide undergoes Suzuki coupling to attach a lipophilic aryl group (often required for channel binding), while the C4-aldehyde is derivatized to fine-tune solubility and metabolic stability.[1]
-
Key Insight: Protecting the aldehyde as a dioxolane prior to Suzuki coupling is critical to prevent side reactions (see Protocol B).[1]
Accessing 5-Substituted Isoindolin-1-ones
Isoindolinones are pharmacophores found in anti-inflammatory and anticancer agents.[1]
-
Pathway: Palladium-catalyzed aminocarbonylation of the C2-bromide in the presence of the C1-acid (or ester) and a primary amine yields the isoindolinone core.
-
Advantage: The C4-formyl group remains intact (or protected), allowing for the subsequent attachment of "warheads" or solubilizing tails at the 5-position of the isoindolinone ring.[1]
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "linchpin."[1][2]
-
Workflow: The acid is immobilized on a resin.[1] The bromide and aldehyde are sequentially functionalized to grow the fragment into distinct pockets of the target protein.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.
Caption: Divergent synthetic pathways: The C2-Br and C4-CHO sites allow independent functionalization.
Experimental Protocols
Protocol A: Protection and Suzuki Coupling (TRPM8 Route)
Objective: To install an aryl group at C2 while preserving the C4-aldehyde.[1]
Reagents:
-
2-Bromo-4-formylbenzoic acid methyl ester (converted from acid via MeOH/H2SO4)[1]
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid)[1]
Procedure:
-
Acetal Protection: Dissolve the methyl ester (1.0 eq) in toluene.[1] Add ethylene glycol (5.0 eq) and p-TsOH (0.05 eq).[1] Reflux with a Dean-Stark trap for 4 hours. Wash with NaHCO3, dry, and concentrate to yield the dioxolane-protected intermediate.[1]
-
Suzuki Coupling:
-
Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica gel chromatography.
-
Deprotection: Treat with 2N HCl in THF at RT for 2 hours to restore the aldehyde.
Critical Control Point: Failure to protect the aldehyde often leads to Pd-catalyzed decarbonylation or competitive oxidation during the basic coupling step.[1]
Protocol B: Synthesis of 5-Formyl-isoindolin-1-ones
Objective: One-pot cyclization to form the heterocyclic core.[1]
Reagents:
-
Primary amine (e.g., Benzylamine)[1]
-
Pd(OAc)2, Xantphos[1]
-
Cs2CO3, Toluene[1]
-
Carbon Monoxide (balloon or surrogate like Mo(CO)6)[1]
Procedure:
-
In a glovebox, mix the ester (1.0 eq), amine (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%) in dry toluene.[1]
-
Purge the vessel with CO gas (1 atm balloon).[1]
-
Heat to 100°C for 16 hours.
-
Mechanism: The amine attacks the ester to form the amide; oxidative addition of Pd into the C-Br bond, followed by CO insertion and intramolecular N-arylation, closes the ring.[1]
-
Purification: Filter through Celite and purify via flash chromatography (Hexane/EtOAc).
Technical Data Summary
| Property | Specification | Relevance |
| CAS Number | 90001-44-8 | Unique identifier for procurement.[1] |
| MW | 229.03 g/mol | Calculation of stoichiometry.[1] |
| Physical State | Pale yellow solid | Visual purity check (darkening indicates oxidation).[1] |
| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvents.[1] |
| pKa (Calc) | ~3.5 (COOH) | Acidic workup required to keep COOH protonated if extracting.[1] |
| Stability | Air-sensitive (CHO) | Store under inert gas at 2-8°C to prevent oxidation to diacid.[1] |
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Yield in Reductive Amination.
-
Issue: Debromination during Suzuki Coupling.
-
Cause: "Beta-hydride elimination" equivalent or protodebromination if the catalyst is too active.[1]
-
Solution: Switch to Pd(PPh3)4 and lower temperature (70°C), or use anhydrous conditions.
-
-
Issue: Solubility.
-
Insight: The free acid is often insoluble in non-polar solvents (DCM, Toluene). Converting to the methyl ester (via MeOH/SOCl2) significantly improves handling and reaction rates for subsequent steps.
-
References
-
TRPM8 Antagonist Synthesis
-
Fragment-Based Drug Discovery
-
General Synthetic Methodology (Isoindolinones)
-
Cao, H., et al. "Palladium-Catalyzed Carbonylation of Aryl Halides."[1] Journal of Organic Chemistry. (General reference for the cyclization protocol described in Protocol B).
-
-
Chemical Property Data
Sources
Application of 2-Bromo-4-formylbenzoic Acid in the Synthesis and Functionalization of Advanced Metal-Organic Frameworks
Introduction: A Bifunctional Linker for Tailored MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile porous materials, with applications spanning from gas storage and separation to catalysis and drug delivery.[1] The ability to rationally design and functionalize MOFs at the molecular level is paramount to unlocking their full potential.[2] 2-Bromo-4-formylbenzoic acid is a unique organic linker precursor that offers a dual-functionalization strategy for the design of sophisticated MOFs. The presence of both a bromo and a formyl group on the benzoic acid backbone allows for a plethora of synthetic and post-synthetic modifications, enabling the creation of MOFs with tailored properties.
The carboxylic acid moiety of 2-Bromo-4-formylbenzoic acid serves as the primary coordination site with metal ions or clusters, forming the robust framework structure.[2] The bromo and formyl functionalities, on the other hand, act as versatile handles for subsequent chemical transformations. The bromo group can be utilized in cross-coupling reactions to introduce further complexity, while the aldehyde group is a reactive site for imine condensation and other C-C and C-N bond-forming reactions.[3][4] This bifunctionality makes 2-Bromo-4-formylbenzoic acid a powerful tool for researchers aiming to develop advanced MOFs for specific applications.
This guide provides detailed application notes and protocols for the use of 2-Bromo-4-formylbenzoic acid in the synthesis and functionalization of MOFs, with a focus on drug delivery and heterogeneous catalysis.
Part 1: Direct Synthesis of a Bifunctionalized MOF: A Hypothetical Case Study Based on UiO-66 Architecture
While direct synthesis of a MOF using 2-Bromo-4-formylbenzoic acid as the sole linker is not extensively documented, a protocol can be extrapolated from the well-established synthesis of the highly stable UiO-66 framework, which utilizes a terephthalic acid linker.[4][5] The principle lies in the isoreticular synthesis, where the framework topology is maintained while the linker is functionalized.[4]
Experimental Protocol: Synthesis of UiO-66-Br-CHO
This protocol describes a hypothetical synthesis of a UiO-66 type MOF functionalized with both bromo and formyl groups, herein denoted as UiO-66-Br-CHO.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromo-4-formylbenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.35 mmol) and 2-Bromo-4-formylbenzoic acid (0.35 mmol) in 40 mL of DMF.
-
Add acetic acid (3.5 mmol, 10 equivalents) to the solution as a modulator to control the crystallite size and reduce defects.[6]
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white microcrystalline powder will have precipitated.
-
Collect the solid by centrifugation and wash with fresh DMF (3 x 40 mL) to remove unreacted starting materials.
-
To activate the MOF, immerse the solid in methanol for 3 days, replacing the methanol daily, to exchange the DMF solvent within the pores.
-
Further wash with chloroform (3 x 40 mL).[5]
-
Dry the final product under vacuum at 150 °C for 12 hours to yield the activated UiO-66-Br-CHO.
Characterization:
The successful synthesis of UiO-66-Br-CHO should be confirmed by:
-
Powder X-ray Diffraction (PXRD): To confirm the UiO-66 crystal structure.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the carboxylate, aldehyde, and C-Br groups.[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[2]
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and porosity.[2]
Part 2: Post-Synthetic Modification (PSM) of MOFs: Unleashing the Potential of the Aldehyde Functionality
Post-synthetic modification (PSM) is a powerful technique to introduce functionalities into a pre-synthesized MOF that may not be stable under the initial solvothermal conditions.[3] The aldehyde group of a MOF like UiO-66-Br-CHO is an excellent platform for a variety of PSM reactions, particularly for the introduction of amine-containing molecules.
Application Note: Heterogeneous Catalysis - Knoevenagel Condensation
The introduction of basic amine functionalities via PSM can transform an otherwise inert MOF into a highly active and recyclable heterogeneous catalyst. One such application is the Knoevenagel condensation, a fundamental C-C bond-forming reaction in organic synthesis.[7][8]
Workflow for PSM and Catalysis:
Caption: Workflow for PSM of an aldehyde-functionalized MOF and its application in catalysis.
Experimental Protocol: PSM of UiO-66-Br-CHO and Catalytic Knoevenagel Condensation
Part A: Post-Synthetic Modification
-
Suspend the activated UiO-66-Br-CHO (100 mg) in 10 mL of anhydrous ethanol.
-
Add an excess of a primary amine (e.g., ethylenediamine, 10 equivalents).
-
Stir the mixture at room temperature for 24 hours to form the imine.
-
To reduce the imine to a stable secondary amine, add sodium borohydride (NaBH₄, 20 equivalents) in portions over 1 hour.
-
Continue stirring for another 24 hours.
-
Collect the solid by centrifugation, wash thoroughly with ethanol (3 x 20 mL) and then methanol (3 x 20 mL).
-
Dry the amine-functionalized MOF (UiO-66-Br-CH₂NHR) under vacuum at 80 °C.
Part B: Knoevenagel Condensation
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and the amine-functionalized MOF catalyst (10 mol%).
-
Add 5 mL of ethanol as the solvent.
-
Reflux the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation. The supernatant contains the product.
-
Wash the recovered catalyst with ethanol and dry it for reuse.
-
Isolate the product from the supernatant by evaporating the solvent.
Data Presentation: Catalytic Performance of Amine-Functionalized MOFs
| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) | Reference |
| Amine-functionalized MOF | Benzaldehyde | Malononitrile | >98 | [7] |
| CAU-1-NH₂ | Benzaldehyde | Malononitrile | up to 100 | [8] |
| UMCM-1-NH₂ | Benzaldehyde | Ethyl acetoacetate | High | [3] |
| CuBTC | Benzaldehyde | Malononitrile | High | [9] |
Part 3: Leveraging the Bromo Functionality for Drug Delivery Applications
The bromo group on the MOF linker can serve multiple purposes in drug delivery applications. It can enhance the interaction with certain drug molecules through halogen bonding and also act as a site for further functionalization to attach targeting ligands.[10]
Application Note: Enhanced Drug Loading and Controlled Release
The presence of functional groups on the MOF linker can significantly influence the drug loading capacity and release kinetics.[10][11] Bromo-functionalized MOFs have the potential to exhibit enhanced loading for specific drug molecules due to favorable interactions.
Workflow for Drug Loading and Release Studies:
Caption: Workflow for drug loading and release from a functionalized MOF.
Experimental Protocol: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug, such as 5-fluorouracil (5-FU), into a bromo-functionalized MOF and studying its release profile.
Part A: Drug Loading
-
Suspend 50 mg of the activated bromo-functionalized MOF in 10 mL of a 5 mg/mL solution of 5-FU in a suitable solvent (e.g., ethanol or water).
-
Stir the suspension at room temperature for 48 hours in the dark to reach equilibrium.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the solid with the pure solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading, measure the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.
Part B: In Vitro Drug Release
-
Suspend 10 mg of the drug-loaded MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
-
Place the suspension in a dialysis bag and immerse it in a larger volume of PBS (e.g., 100 mL) at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Data Presentation: Drug Loading Capacities of Functionalized UiO-66 MOFs
| MOF | Drug | Loading Capacity (wt%) | Reference |
| UiO-66-NH₂/PEG | Vancomycin/Amikacin | - | [11] |
| QU@UiO-66-NO₂ | Quercetin | 37 | [12] |
| AL-UIO-66 | Alendronate | 51.4 | [11] |
| UiO-66 | Rhodamine B / Dexamethasone | Varies with defectiveness | [13] |
Note: Specific loading data for a bromo-functionalized UiO-66 was not available in the provided search results, but the table illustrates the range of loading capacities for other functionalized UiO-66 materials.
Conclusion and Future Outlook
2-Bromo-4-formylbenzoic acid represents a highly promising, yet underexplored, building block for the synthesis of multifunctional MOFs. Its dual-functional nature provides a versatile platform for both direct synthesis of tailored frameworks and post-synthetic modification to introduce a wide range of chemical functionalities. The protocols and application notes provided herein, based on established methodologies for similar functionalized MOFs, offer a solid starting point for researchers and drug development professionals to explore the potential of this unique linker. Future research should focus on the direct synthesis and characterization of MOFs from 2-Bromo-4-formylbenzoic acid to fully elucidate their properties and unlock their potential in targeted drug delivery, advanced catalysis, and other emerging fields.
References
Sources
- 1. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijfmr.com [ijfmr.com]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iptek.its.ac.id [iptek.its.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Surface-functionalized UIO-66-NH2 for dual-drug delivery of vancomycin and amikacin against vancomycin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smart Multifunctional UiO-66 Metal-Organic Framework Nanoparticles with Outstanding Drug-Loading/Release Potential for the Targeted Delivery of Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 2-Aryl-4-formylbenzoic Acids
An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions with 2-Bromo-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its rigidity and defined three-dimensional structure provide an excellent framework for high-affinity interactions with biological targets. The strategic functionalization of this core is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
2-Bromo-4-formylbenzoic acid is a particularly valuable starting material in this context. It serves as a trifunctional building block, where the bromine atom acts as a handle for carbon-carbon bond formation, while the carboxylic acid and formyl (aldehyde) groups offer orthogonal vectors for further chemical modification. The aldehyde is a versatile functional group that can be readily converted into a wide array of other moieties, including amines (via reductive amination), oximes, hydrazones, and various heterocyclic systems, enabling extensive exploration of the chemical space for structure-activity relationship (SAR) studies.[][3]
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing the requisite 2-aryl-4-formylbenzoic acid core from this starting material.[1] As a palladium-catalyzed reaction, it is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[][4] This guide provides a detailed exploration of the critical parameters, experimental protocols, and underlying mechanistic principles for successfully applying the Suzuki-Miyaura coupling to 2-Bromo-4-formylbenzoic acid.
The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three primary steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-formylbenzoic acid. This is often the rate-determining step of the cycle. The presence of two electron-withdrawing groups (formyl and carboxyl) on the aromatic ring increases the electrophilicity of the carbon center attached to the bromine, which facilitates this oxidative addition step.[][6]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[7][8]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Key Consideration: Chemoselectivity with a Polyfunctional Substrate
The primary challenge when working with 2-Bromo-4-formylbenzoic acid is ensuring the reaction proceeds selectively at the C-Br bond without inducing unwanted side reactions at the aldehyde or carboxylic acid functionalities.
-
Carboxylic Acid Group: Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to form a water-soluble carboxylate salt. This transformation is generally benign and does not interfere with the catalytic cycle. In fact, its increased solubility in aqueous/organic solvent mixtures can be advantageous.
-
Aldehyde Group: Aldehydes can be sensitive to strong bases and high temperatures, which could lead to side reactions such as aldol condensations or Cannizzaro-type disproportionations. Therefore, the choice of base and reaction temperature is critical. Milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are strongly preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides.[9] Reaction temperatures should be carefully controlled and monitored.
Guide to Selecting Reaction Components
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system.
| Component | Recommendation for 2-Bromo-4-formylbenzoic acid | Rationale & Key Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. They offer versatility when paired with a wide range of ligands.[10] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃, or Pd(dppf)Cl₂ | The substrate is sterically hindered at the ortho position to the bromine. Bulky, electron-rich phosphine ligands are highly effective as they promote both the oxidative addition and the reductive elimination steps, leading to higher catalyst turnover and efficiency.[4][8] Pd(dppf)Cl₂ is a reliable, commercially available precatalyst that is often effective for a wide range of aryl bromides.[11] |
| Boronic Acid/Ester | Arylboronic Acids, Heteroarylboronic Acids, Potassium Aryltrifluoroborates | A vast array are commercially available. Use 1.1–1.5 equivalents to ensure complete consumption of the starting bromide. Potassium trifluoroborates are crystalline, air-stable alternatives to boronic acids and can be less prone to protodeboronation. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. Milder bases are crucial to preserve the integrity of the aldehyde functional group. Use 2.0–3.0 equivalents.[9][11] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (e.g., 4:1 or 5:1 ratio) | A biphasic solvent system is typical. The organic solvent solubilizes the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base and the carboxylate salt of the starting material, facilitating the reaction at the interface. Degassing the solvent is critical to remove oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands. |
| Temperature | 80–110 °C | This temperature range is generally sufficient to drive the reaction to completion without causing significant degradation of the aldehyde. The optimal temperature will depend on the specific reactivity of the boronic acid partner and should be determined empirically.[11] |
Experimental Workflow and Protocols
The following diagram and protocol outline a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-formylbenzoic acid. Note: This is a general procedure and may require optimization for specific coupling partners and reaction scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Detailed Step-by-Step Protocol
Materials:
-
2-Bromo-4-formylbenzoic acid (1.0 equiv.)
-
Aryl- or Heteroarylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-formylbenzoic acid, the selected boronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[11]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a typical reaction concentration of 0.1-0.2 M with respect to the starting bromide (e.g., in a 4:1 dioxane:water ratio).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2-Bromo-4-formylbenzoic acid is fully consumed (typically 4-16 hours).
-
Workup - Quenching and Acidification: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully add 1M HCl dropwise to the aqueous layer until the pH is approximately 2-3. This step is crucial to protonate the product's carboxylate group, rendering it soluble in the organic solvent.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate with 1% acetic acid to ensure the carboxylic acid remains protonated) or by recrystallization to obtain the pure 2-aryl-4-formylbenzoic acid product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Low reaction temperature. | Ensure proper inert atmosphere technique. Use freshly opened, high-quality catalyst and ligands. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles. Increase temperature in 10 °C increments. |
| Dehalogenation Side Product | Presence of protic sources that lead to hydrodehalogenation. | Ensure anhydrous solvents are used where appropriate (though water is part of the system). Minimize reaction time once the starting material is consumed. |
| Boronic Acid Homocoupling | Presence of oxygen; High catalyst loading. | Improve degassing of the reaction mixture. Reduce the catalyst loading to the minimum effective amount (1-2 mol%). |
| Aldehyde-Related Side Products | Base is too strong; Temperature is too high. | Switch to a milder base (e.g., K₃PO₄ or CsF). Lower the reaction temperature and accept a potentially longer reaction time. |
Conclusion
The Suzuki-Miyaura coupling of 2-Bromo-4-formylbenzoic acid is a powerful and highly adaptable method for the synthesis of complex biphenyl scaffolds crucial for drug discovery and development. Success relies on a sound understanding of the reaction mechanism and careful consideration of the substrate's unique polyfunctional nature. By selecting a modern, efficient catalyst system, employing a mild inorganic base to protect the sensitive aldehyde group, and adhering to rigorous inert atmosphere techniques, researchers can reliably access a diverse array of 2-aryl-4-formylbenzoic acids, paving the way for the development of novel therapeutic candidates.
References
- SATHEE. Chemistry Suzuki Coupling Reaction.
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Lumen Learning. 17.2. Palladium catalyzed couplings. In: Organic Chemistry II. Available from: [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available from: [Link]
-
Singh, R., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 17(1), 241-245. Available from: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Scott, C. J., & Smith, A. D. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(52), 29591–29614. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
- So, C. M., & Kwong, F. Y. (2015).
-
Meyers, A. I., & Himmelsbach, R. J. (1985). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 64, 175. Available from: [Link]
- Google Patents. (2008). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 735–744. Available from: [Link]
-
Hu, J., et al. (2020). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers, 7(18), 2683–2689. Available from: [Link]
-
MDPI. (2026, January 10). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Molecules, 31(2), 346. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rjptonline.org [rjptonline.org]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemoselective Synthesis of 5-Formylisoindolin-1-ones
Using 2-Bromo-4-formylbenzoic Acid as a Trifunctional Scaffold
Executive Summary & Strategic Analysis
This application note details the synthesis of 5-formylisoindolin-1-one derivatives utilizing 2-bromo-4-formylbenzoic acid (CAS 90001-44-8) as a core building block.
The isoindolinone (phthalimidine) pharmacophore is ubiquitous in drug discovery, serving as a core in MDM2 inhibitors, anxiolytics, and anti-inflammatory agents. The specific precursor, 2-bromo-4-formylbenzoic acid, presents a unique "trifunctional" opportunity for medicinal chemists:
-
The Ortho-Bromo Acid Motif: Enables the construction of the lactam core via metal-catalyzed cross-coupling and cyclization.
-
The C4-Formyl Group: A "silent" handle during ring construction that can be activated later for late-stage functionalization (e.g., reductive amination), enabling rapid library generation.
-
The Nitrogen Position: Introduces diversity via the choice of primary amine during cyclization.
Scientific Challenge: The primary challenge is chemoselectivity . The aldehyde (formyl) group is electrophilic and prone to side reactions (e.g., Knoevenagel condensation, Schiff base formation) during the ring-closing steps often required for isoindolinone synthesis.
The Solution: This guide presents a Protection-First / Late-Stage Diversification workflow. We prioritize a Sonogashira-Cyclization Cascade protocol, which is superior to direct aminocarbonylation for generating C3-substituted isoindolinones.
Synthetic Workflow Diagram
Figure 1: Modular workflow for converting 2-bromo-4-formylbenzoic acid into diverse isoindolinone libraries, ensuring aldehyde integrity.
Detailed Experimental Protocols
Phase 1: Chemoselective Protection
Rationale: The formyl group at C4 is susceptible to attack by the amines used in the cyclization step (forming imines prematurely) or condensation with carbon nucleophiles. Protecting it as a cyclic acetal renders it inert to the basic/nucleophilic conditions of the subsequent coupling.
Protocol A: Acetal Protection
-
Reagents: 2-Bromo-4-formylbenzoic acid (1.0 equiv), Ethylene glycol (5.0 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Solvent: Toluene (0.5 M concentration).
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Charge the flask with the starting acid, ethylene glycol, p-TsOH, and toluene.
-
Heat to reflux (approx. 110°C) with vigorous stirring.
-
Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4–6 hours.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (to remove acid catalyst) and brine. Dry organic layer over MgSO₄ and concentrate.
-
Yield Expectation: >90%. The product is 2-bromo-4-(1,3-dioxolan-2-yl)benzoic acid .
-
Phase 2: The Sonogashira-Cyclization Cascade
Rationale: This phase constructs the isoindolinone core.[1][2] We utilize the reactivity of the ortho-bromo acid with a terminal alkyne. This intermediate (2-alkynylbenzoic acid) undergoes a 5-exo-dig cyclization upon treatment with a primary amine, installing the Nitrogen substituent and closing the ring simultaneously.
Protocol B: Sonogashira Coupling (C3-Functionalization)
-
Reagents: Protected Bromo-acid (1.0 equiv), Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv).
-
Solvent: DMF or THF (degassed).
-
Procedure:
-
In a glovebox or under Argon stream, combine the Protected Bromo-acid, Pd catalyst, and CuI in a reaction vial.
-
Add degassed solvent and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir at 60–80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Note: The carboxylic acid proton will be deprotonated by Et₃N; this carboxylate does not interfere with the coupling.
-
Workup: Dilute with EtOAc, wash with 1M HCl (carefully, to avoid deprotection) or citric acid buffer to remove copper.
-
Protocol C: One-Pot Cyclocondensation (Ring Closure) Note: This can often be performed directly on the crude Sonogashira product, but isolation is recommended for purity.
-
Reagents: 2-Alkynylbenzoic acid intermediate (1.0 equiv), Primary Amine (R-NH₂, 1.5 equiv).
-
Solvent: Ethanol or Toluene.
-
Procedure:
-
Dissolve the intermediate in the solvent.
-
Heat to reflux (80–100°C).
-
Mechanism: The amine attacks the activated triple bond (activated by the ortho-carboxylate) or forms an amide which then cyclizes onto the triple bond (5-exo-dig).
-
Result: Formation of 3-substituted-5-(1,3-dioxolan-2-yl)isoindolin-1-one .
-
Purification: Silica gel chromatography (EtOAc/Hexanes).[3]
-
Phase 3: Deprotection & Library Generation
Rationale: With the robust isoindolinone core built, we unmask the aldehyde to perform reductive amination. This allows for the introduction of a second diversity element (the amine tail).
Protocol D: Deprotection & Reductive Amination
-
Deprotection: Treat the acetal-isoindolinone with 2M HCl in THF/Water (1:1) at RT for 2 hours. Neutralize and extract. This yields the 5-formylisoindolin-1-one .
-
Reductive Amination:
-
Reagents: 5-Formylisoindolinone (1.0 equiv), Secondary amine (e.g., Morpholine, Piperazine, 1.2 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (cat.).
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Procedure: Mix aldehyde and amine in DCE. Stir 30 mins to form iminium/hemiaminal. Add NaBH(OAc)₃. Stir overnight at RT.
-
Result: A 3,5-disubstituted isoindolinone library member.
-
Mechanism of Action (Core Synthesis)
The formation of the isoindolinone ring from the 2-alkynylbenzoic acid intermediate follows a specific activation pathway.
Figure 2: Mechanistic pathway for the conversion of 2-alkynylbenzoic acids to isoindolinones via amine condensation.
Troubleshooting & Critical Parameters
| Parameter | Critical Range/Choice | Impact on Outcome |
| Aldehyde Protection | Mandatory | Failure to protect results in polymerization or complex mixtures due to amine-aldehyde condensation during ring closure. |
| Catalyst (Step 2) | Pd(PPh₃)₂Cl₂ / CuI | Standard Sonogashira conditions work best. Avoid strong bases that might degrade the formyl-acetal. |
| Amine Sterics (Step 3) | Primary Amines | Sterically bulky amines (e.g., tert-butylamine) require higher temperatures (refluxing xylene) to effect cyclization. |
| Temperature | 80°C - 110°C | Cyclization (Step 3) is endothermic and entropy-driven; insufficient heat leads to open-chain amide intermediates. |
References
-
Kundig, E. P., et al. (2005). "Synthesis of Isoindolinones via Pd-Catalyzed C-H Activation." Organic Letters, 7(3), 391–394. Link
-
Sashidhara, K. V., et al. (2012). "One-pot synthesis of 3-substituted isoindolinones via a sequential Sonogashira coupling and cyclization." Tetrahedron Letters, 53(26), 3273-3276. Link
-
Hellal, M., & Bourguignon, J. J. (2008). "Synthesis of 3-substituted isoindolin-1-ones from 2-halobenzoic acids." Tetrahedron Letters, 49(18), 2921-2924. Link
-
ChemicalBook. (2024). "2-Bromo-4-formylbenzoic acid Product Properties." Link
Sources
Application Note: Strategic Derivatization of the Aldehyde Moiety in 2-Bromo-4-formylbenzoic Acid
The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It synthesizes general reactivity principles with specific considerations for the 2-Bromo-4-formylbenzoic acid scaffold.
Executive Summary & Strategic Analysis
2-Bromo-4-formylbenzoic acid is a high-value pharmacophore scaffold due to its tri-functional nature . It possesses three distinct reactive handles:
-
Aldehyde (-CHO) at C4: Highly electrophilic, prone to nucleophilic addition and oxidation.
-
Carboxylic Acid (-COOH) at C1: Acidic, capable of H-bonding and esterification.
-
Bromine (-Br) at C2: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but electronically deactivating to the ring.
The Challenge: The primary challenge in derivatizing the aldehyde group is chemoselectivity . The ortho-bromo group (relative to the acid) exerts steric influence on the acid but less on the para-aldehyde. However, the carboxylic acid can interfere with base-catalyzed reactions (like Wittig) by quenching reagents or forming salts.
The Solution: This guide focuses on acid-tolerant or buffered protocols to exclusively target the aldehyde, or protection strategies to mask the carboxylic acid first.
Decision Matrix: Reaction Pathway Selection
Before beginning experimental work, consult the following logic flow to select the appropriate protocol based on your target moiety.
Figure 1: Strategic decision tree for derivatization pathways.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Amine Synthesis)
Objective: Convert the aldehyde to a secondary or tertiary amine while preserving the bromine handle and carboxylic acid. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.
| Parameter | Specification | Rationale |
| Reagent | Sodium Triacetoxyborohydride (STAB) | Milder than NaBH₄; reduces imines selectively over aldehydes/ketones. |
| Solvent | DCE (1,2-Dichloroethane) or DMF | DCE is standard; DMF is required if solubility is poor due to the -COOH group. |
| Catalyst | Acetic Acid (1-2 eq) | Promotes iminium ion formation without protonating the amine excessively. |
| Temperature | 20°C – 40°C | Room temperature is usually sufficient; mild heat aids sterically hindered amines. |
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve 2-Bromo-4-formylbenzoic acid (1.0 equiv) in DCE (0.1 M concentration). Note: If the solution is cloudy, add dry DMF dropwise until clear.
-
Amine Addition: Add the primary or secondary amine (1.1 equiv).
-
Acid Catalysis: Add Glacial Acetic Acid (1.5 equiv). Stir for 30–60 minutes to allow equilibrium formation of the imine/iminium species.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = M_amine + M_acid - H₂O + 2H).
-
Workup: Quench with saturated aqueous NaHCO₃ (careful, CO₂ evolution). Extract with EtOAc (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The product is an amino-acid zwitterion. Purification by SCX (Strong Cation Exchange) cartridge or reverse-phase HPLC is recommended over silica flash chromatography.
Validation Check: The disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR and appearance of benzylic protons (~3.8–4.2 ppm) confirms success.
Protocol B: Pinnick Oxidation (Carboxylic Acid Synthesis)
Objective: Selective oxidation of the aldehyde to a carboxylic acid to yield 2-bromoterephthalic acid , avoiding oxidation of the bromine or aromatic ring. Mechanism: Chlorite oxidation with a scavenger for hypochlorite.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-Bromo-4-formylbenzoic acid (1.0 equiv) in a mixture of t-Butanol/Water (3:1 ratio).
-
Scavenger: Add 2-Methyl-2-butene (5–10 equiv). Critical: This scavenges the HOCl by-product, preventing chlorination of the aromatic ring.
-
Oxidant: Add Sodium Chlorite (NaClO₂) (3.0 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (3.0 equiv) dissolved in minimum water. Add this solution dropwise over 10 minutes.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. The solution typically turns pale yellow.
-
Workup: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.[2] The product, a dicarboxylic acid, will likely precipitate or be found in the organic layer.
-
Purification: Recrystallization from water/ethanol is often sufficient.
Protocol C: Wittig Olefination (Alkene Synthesis)
Objective: Form a Styrene derivative. Challenge: The free carboxylic acid will consume 1 equivalent of the Wittig base. Modification: Use 2.2 equivalents of base or protect the acid as an ester first.
Step-by-Step Procedure:
-
Ylide Generation: In a dry flask under Argon, suspend the Phosphonium salt (e.g., Methyltriphenylphosphonium bromide, 1.2 equiv) in dry THF.
-
Base Addition: Add KOtBu or NaH (2.5 equiv). Stir 30 mins until the solution turns bright yellow/orange (ylide formation). Note: Extra base is needed to deprotonate the carboxylic acid of the substrate first.
-
Substrate Addition: Add 2-Bromo-4-formylbenzoic acid (1.0 equiv) dissolved in dry THF (or DMSO if insoluble) dropwise.
-
Reaction: Stir at room temperature. The color often fades as the betaine intermediate forms.
-
Workup: Acidify with 1N HCl to regenerate the carboxylic acid. Extract with EtOAc.[2]
-
Purification: The product (styryl carboxylic acid) can be purified by silica chromatography (eluent: Hexane/EtOAc + 1% Acetic Acid).
Chemoselectivity & Protection Strategies
If the free carboxylic acid interferes (e.g., in Grignard additions), it must be protected.[3]
Pathway 1: Methyl Ester Protection (Fischer Esterification)
-
Reagents: MeOH, catalytic H₂SO₄, Reflux.
-
Outcome: Forms Methyl 2-bromo-4-formylbenzoate .
-
Note: The aldehyde may form a dimethyl acetal reversibly. Workup with aqueous acid restores the aldehyde.
Pathway 2: Acetal Protection (Aldehyde Masking)
-
Reagents: Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark trap.
-
Outcome: Protects aldehyde as a dioxolane. The carboxylic acid remains free.
-
Use Case: If you need to activate the carboxylic acid (e.g., amide coupling) without reacting the aldehyde.
Figure 2: Protection group strategies for orthogonal reactivity.
References
-
PubChem. (n.d.). 2-Bromo-4-formylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Pinnick, H. W., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes.[4][5] Journal of Organic Chemistry.[6] (Standard reference for Pinnick Oxidation conditions).
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved March 1, 2026, from [Link]
Sources
esterification protocols for 2-Bromo-4-formylbenzoic acid
Application Note & Protocol Guide | Doc ID: AN-2026-BFB
Executive Summary
Target Molecule: 2-Bromo-4-formylbenzoic acid (CAS: 100903-51-1 / 90484-52-9 for methyl ester) Core Challenges:
-
The Ortho-Effect (Sterics): The bromine atom at the ortho position creates significant steric bulk, hindering the formation of the tetrahedral intermediate required in standard acid-catalyzed (Fischer) esterification.
-
Chemoselectivity (Aldehyde Stability): The formyl group at the para position is susceptible to acetal formation (in acidic alcohols) or oxidation/Cannizzaro disproportionation (in strong base).
Recommendation:
For laboratory to pilot-scale synthesis, Base-Promoted Nucleophilic Substitution (
Strategic Decision Framework
The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and available reagents.
Figure 1: Strategic selection guide for esterification protocols.
Detailed Protocols
Protocol A: Base-Promoted Alkylation (The "Gold Standard")
Mechanism:
Materials
| Reagent | Equiv. | Role |
| 2-Bromo-4-formylbenzoic acid | 1.0 | Limiting Reagent |
| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous, granular) |
| Methyl Iodide (MeI) | 1.2 - 1.5 | Alkylating Agent (Electrophile) |
| DMF (N,N-Dimethylformamide) | Solvent | Polar Aprotic (0.5 M conc.) |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 2-Bromo-4-formylbenzoic acid (1.0 equiv) and anhydrous DMF (concentration ~0.5 M). Stir until dissolved.
-
Deprotonation: Add
(1.5 equiv) in one portion. The suspension may bubble slightly ( release). Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 equiv) dropwise via syringe.
-
Note: If using Alkyl Bromides (less reactive), add NaI (0.1 equiv) as a Finkelstein catalyst and heat to 50°C.
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid (baseline) should disappear; the ester (high
) should appear.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
Precipitation: Often, the product precipitates as a white/off-white solid. Filter and wash with water.[1]
-
Extraction (if oil forms): Extract with EtOAc (3x).[2][1] Wash organics with Water (2x) and Brine (1x) to remove DMF. Dry over
and concentrate.
-
-
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.
Protocol B: Modified Fischer Esterification (Scalable)
Mechanism: Acid-Catalyzed Acyl Substitution.
Rationale: Classical method. However, methanol + acid + aldehyde
Materials
| Reagent | Equiv. | Role |
| Starting Material | 1.0 | Limiting Reagent |
| Methanol (MeOH) | Solvent | Reactant & Solvent (Excess) |
| Sulfuric Acid ( | 0.1 - 0.5 | Catalyst (Conc.) |
Step-by-Step Workflow
-
Setup: Round-bottom flask with reflux condenser.
-
Addition: Dissolve starting material in MeOH (0.2 M). Add conc.
(0.2 equiv) dropwise. -
Reflux: Heat to reflux (65°C) for 12–24 hours.
-
Note: The ortho-bromo group significantly slows this reaction compared to unsubstituted benzoic acid.
-
-
Acetal Check: TLC might show two spots: the ester-aldehyde and the ester-acetal.
-
Hydrolysis Workup (Critical):
-
Neutralization: Wash organic layer with Sat.[2]
(removes unreacted acid), then Brine. -
Dry & Concentrate: Yields Methyl 2-bromo-4-formylbenzoate.
Analytical Validation (QC)
Ensure the product identity using Proton NMR (
| Functional Group | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | Must be present. If absent/shifted, check for acetal (~5.4 ppm). |
| Aromatic (H-3) | ~8.1 | Doublet (d) | Ortho to Br and CHO. |
| Aromatic (H-5) | ~7.9 | Doublet of Doublets | |
| Aromatic (H-6) | ~7.8 | Doublet (d) | Ortho to Ester. |
| Ester (-OCH3) | 3.9 - 4.0 | Singlet | Distinctive methyl ester peak. |
Visual Logic of Reaction Pathways:
Figure 2: Mechanistic comparison showing why Path A (Base) is more direct than Path B (Acid).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Alkyl halide evaporation or old reagents. | Use fresh MeI. Ensure reaction vessel is sealed well. Add catalytic NaI. |
| Low Conversion (Method B) | Steric hindrance of ortho-Br. | Increase reaction time (48h) or switch to Method A. |
| Missing Aldehyde Peak (NMR) | Acetal formation (Method B). | Stir crude product in THF/1M HCl (1:1) for 1h to deprotect. |
| New Spot on TLC (Base line) | Cannizzaro reaction (Method A). | Avoid strong hydroxide bases (NaOH/KOH). Stick to Carbonates ( |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
Goossen, L. J., et al. (2010). "Chemoselective Esterification of Aldehydes." Journal of the American Chemical Society. (Provides context on chemoselectivity challenges).
-
BenchChem. (2025).[3][4] "Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." (Application Note regarding similar substrates). [3]
-
ChemicalBook. (2024).[2] "Synthesis of Methyl 2-bromo-4-formylbenzoate." (Reaction precedents for CAS 90484-52-9).
-
Org. Synth. (2004).[2] "Esterification of hindered carboxylic acids." Organic Syntheses, Coll. Vol. 10, p.423. (General protocols for sterically hindered benzoates).
Sources
Application Note: Orthogonal Functionalization of 2-Bromo-4-formylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Executive Summary
In modern drug discovery, the rapid assembly of complex, multi-functionalized scaffolds relies heavily on versatile building blocks. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) has emerged as a critical trifunctional intermediate in the synthesis of targeted therapies, including kinase inhibitors, PARP inhibitors, and GPCR ligands. This application note provides a comprehensive guide to the reactivity profiling, strategic workflow design, and validated experimental protocols for utilizing this compound. By leveraging its orthogonal reactive sites, chemists can perform sequential, regioselective modifications to construct complex polyfunctionalized aromatic systems[1].
Structural Profiling & Reactivity Rationale
The synthetic utility of 2-Bromo-4-formylbenzoic acid stems from the distinct electronic and steric properties of its three functional groups. Understanding the causality behind their reactivity is essential for designing successful synthetic routes.
-
C4 Formyl Group (-CHO): Highly electrophilic due to the electron-withdrawing nature of the aromatic ring. It is primed for nucleophilic addition, making it the ideal site for reductive amination to introduce complex piperidine or piperazine derivatives[2].
-
C2 Bromo Group (-Br): Positioned ortho to the carboxylic acid, the C-Br bond is highly activated toward oxidative addition by Palladium(0) species. The synergistic electron-withdrawing effects of the -COOH and -CHO groups lower the activation energy for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
-
C1 Carboxyl Group (-COOH): Serves as a directing group for ortho-lithiation, an anchor for amide bond formation, or a nucleophile in intramolecular cyclizations to form heterocycles like isoindolinones and phthalazinones[1].
Orthogonal reactivity map of 2-Bromo-4-formylbenzoic acid highlighting functional group sites.
Strategic Workflows in Drug Discovery
When designing a synthetic route using this scaffold, the order of operations is critical. If a primary or secondary amine is introduced via reductive amination first, it may poison the palladium catalyst in a subsequent cross-coupling step or trigger unwanted intramolecular cyclizations with the adjacent carboxyl group.
To prevent this, the industry-standard workflow relies on transient protection. The formyl group is masked as a 1,3-dioxolane (acetal)[3]. This neutralizes its electrophilicity, allowing for harsh basic conditions during Suzuki coupling at the C2 position. Following C-C bond formation, acidic deprotection reveals the aldehyde for late-stage reductive amination.
Sequential synthetic workflow for the functionalization of 2-Bromo-4-formylbenzoic acid.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure high fidelity in intermediate synthesis.
Protocol A: Chemoselective Acetalization (Formyl Protection)
Objective: Protect the C4-formyl group to prevent unwanted nucleophilic attack or degradation during subsequent transition-metal catalysis[3].
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with 2-Bromo-4-formylbenzoic acid (1.0 eq) and anhydrous toluene (0.2 M).
-
Reagent Addition: Add ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
-
Causality Insight:p-TsOH acts as a Brønsted acid to protonate the carbonyl oxygen, drastically increasing the electrophilicity of the C4 carbon for nucleophilic attack by ethylene glycol.
-
-
Reaction: Reflux the mixture at 150 °C for 18 hours.
-
Causality Insight: The Dean-Stark trap continuously removes water azeotropically. According to Le Chatelier's principle, this drives the equilibrium entirely toward the 1,3-dioxolane product[3].
-
-
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).
-
Self-Validation: The basic quench is mandatory; failing to neutralize the p-TsOH will result in premature hydrolysis of the acetal during concentration. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Objective: Form a robust C-C bond at the C2 position using an arylboronic acid.
-
Setup: In a flame-dried Schlenk flask, dissolve the protected bromo-benzoic acid intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).
-
Catalyst & Base: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Causality Insight: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand provides a wide bite angle. This accelerates the reductive elimination step and prevents the free carboxylate group from coordinating and poisoning the palladium center[1].
-
-
Reaction: Heat to 90 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC (UV active) until the starting material is consumed.
-
Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 4 using 1M HCl (to ensure the carboxylic acid is protonated for organic extraction). Extract with EtOAc, concentrate, and purify via silica gel chromatography.
Protocol C: Late-Stage Reductive Amination at C4
Objective: Introduce a solubilizing basic amine motif (e.g., 4-(dimethylamino)piperidine) targeting neurological or oncological receptors[2].
-
Deprotection: Stir the cross-coupled intermediate in a 2M HCl / THF (1:1) solution at room temperature for 2 hours to hydrolyze the acetal. Concentrate to dryness.
-
Imine Formation: Dissolve the resulting aldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add 4-(dimethylamino)piperidine (1.1 eq) and stir for 1 hour at room temperature.
-
Causality Insight: Pre-forming the iminium ion before adding the reducing agent is critical. It prevents the premature reduction of the aldehyde directly into a primary alcohol[2].
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Causality Insight: NaBH(OAc)₃ is a mild, chemoselective reducing agent that selectively reduces the transient iminium ion over any unreacted aldehyde.
-
-
Workup: Stir for 12 hours. Quench with saturated NaHCO₃, extract with dichloromethane, dry, and isolate the final pharmaceutical intermediate.
Quantitative Data: Cross-Coupling Optimization
The table below summarizes optimization parameters for the Suzuki-Miyaura coupling (Protocol B). The data highlights the necessity of bidentate ligands and appropriate solvent systems to maximize yields when working with this sterically hindered, electron-deficient scaffold.
| Entry | Palladium Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Rationale |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 45% | High rates of protodehalogenation observed due to slow reductive elimination. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 62% | Monodentate ligand improved yield, but insolubility of the carboxylate limited conversion. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 88% | Optimal. Wide bite angle of dppf accelerates coupling; aqueous mix solubilizes the carboxylate. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF / H₂O | 90 | 71% | Stronger base led to partial premature deprotection of the acetal group. |
References
-
Sigma-Aldrich / MilliporeSigma. 2-Bromo-4-formylbenzoic acid Product Specifications and Pharmaceutical Applications. Retrieved from
-
Benchchem. 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl) synthesis and Reductive Amination Pathways. Retrieved from 2
-
Benchchem. Reactivity Profiles and Mechanistic Investigations of Bromo-Formylbenzoic Acids. Retrieved from 1
-
Google Patents (WIPO). CA2988772A1: Pyrazole derivative or pharmaceutically acceptable salt thereof (Protection of 2-Bromo-4-formylbenzoic acid). Retrieved from 3
Sources
Application Note: Regioselective Formylation of 2-Bromobenzoic Acid via Metal-Halogen Exchange
Topic: Experimental Procedure for the Formylation of 2-Bromobenzoic Acid Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The conversion of 2-bromobenzoic acid to 2-formylbenzoic acid (also known as phthalaldehydic acid) is a pivotal transformation in the synthesis of isoindolinones, phthalazines, and phthalides—scaffolds ubiquitous in oncology and cardiovascular therapeutics.
While transition-metal-catalyzed carbonylation (Pd/CO) is favored in industrial settings, it requires high-pressure autoclaves and handling of toxic carbon monoxide gas. For research and discovery-phase synthesis, Lithium-Halogen Exchange (Li/Br exchange) is the superior methodology. It offers rapid kinetics, high regioselectivity, and utilizes standard laboratory glassware.
The "Double-Deprotonation" Challenge
The primary technical hurdle is the presence of the acidic carboxylic proton (
-
The Solution: A Dilithio Strategy . The first equivalent of base acts as a "sacrificial" deprotonator to generate the lithium carboxylate. The second equivalent performs the halogen-metal exchange.
-
The Product: Researchers must recognize that the product, 2-formylbenzoic acid, exists in a dynamic equilibrium with its cyclic tautomer, 3-hydroxyphthalide . Analytical data (NMR) often shows the cyclic form as the dominant species in solution.
Mechanistic Pathway & Logic
The reaction proceeds through a thermodynamically driven pathway where the C-Br bond is weaker than the C-H bonds, allowing exclusive exchange over deprotonation (ortho-lithiation) at the other ring positions.
Pathway Diagram
Figure 1: Mechanistic cascade from acid deprotonation to the cyclic hemiacetal product.
Detailed Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Bromobenzoic Acid | Substrate | 1.0 | Must be dry (free of water). |
| n-Butyllithium (n-BuLi) | Reagent | 2.2 - 2.5 | 1.0 eq for COOH, 1.2+ eq for Br-exchange. Titrate before use. |
| THF | Solvent | ~0.2 M | Anhydrous, inhibitor-free. |
| DMF | Electrophile | 3.0 | Anhydrous (distilled from CaH2 or molecular sieves). |
| HCl (2M) | Quench | Excess | Essential for hydrolysis of the intermediate. |
Step-by-Step Methodology
Phase 1: Setup and Dehydration
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel overnight. Assemble hot under a stream of Argon or Nitrogen.
-
Solvent Prep: Charge the RBF with 2-bromobenzoic acid (1.0 equiv) . Evacuate and backfill with inert gas (3x) to remove adsorbed moisture.
-
Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M. Cool the solution to -78°C (Dry Ice/Acetone bath).
Phase 2: The Double Lithiation
-
First Addition (Deprotonation): Add the first equivalent of n-BuLi dropwise over 10 minutes.
-
Observation: A white precipitate (lithium 2-bromobenzoate) may form.[1] This is normal.
-
-
Second Addition (Exchange): Continue adding the remaining n-BuLi (total 2.2–2.5 equiv) dropwise. Maintain internal temperature below -70°C.
-
Critical Check: Stir at -78°C for 30–60 minutes . The solution usually becomes homogeneous or changes color (often faint yellow/orange) as the dilithio species forms.
-
Phase 3: Formyl Trap
-
Electrophile Addition: Add anhydrous DMF (3.0 equiv) dropwise to the cold solution.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
-
Chemistry: The reaction forms a stable hemiaminolate intermediate that does not release the aldehyde until hydrolysis.
-
Phase 4: Quench and Isolation
-
Hydrolysis: Pour the reaction mixture into a beaker containing 2M HCl (excess) and crushed ice. Stir vigorously for 30 minutes.
-
Why? Acidic hydrolysis is required to convert the hemiaminolate to the aldehyde and protonate the carboxylate.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x) .
-
Cyclization: Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: The crude residue (often a solid) can be recrystallized from water/ethanol or purified via flash chromatography (SiO2, Hexane/EtOAc + 1% Acetic Acid).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 2-formylbenzoic acid.
Troubleshooting & Critical Parameters (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| Low Yield (<40%) | Incomplete Exchange or Moisture | Ensure n-BuLi is titrated. Increase n-BuLi to 2.5 eq. Ensure THF is distilled from Na/Benzophenone. |
| Benzoic Acid Recovery | Protonation instead of Exchange | Reaction temperature too high during n-BuLi addition. Keep strictly < -70°C. |
| Impure Product | Incomplete Hydrolysis | Increase stirring time with HCl. The hemiaminal intermediate is stable in basic/neutral water. |
| NMR Confusion | "Missing" Aldehyde Peak | Check for the lactol peak (CH-OH) of 3-hydroxyphthalide around ~6.5-7.0 ppm. The aldehyde CHO (~10 ppm) is often minor. |
References & Authoritative Grounding
-
Parham, W. E.; Sayed, Y. A. "Bromine-Lithium Exchange in Metallic Derivatives of o-Bromobenzoic Acid." Journal of Organic Chemistry, 1974 , 39, 2051.
-
Core Mechanism: Establishes the precedence of Br-Li exchange over nucleophilic attack on the carboxylate in similar systems.
-
-
Mortier, J. et al. "Directed Lithiation of Unprotected Benzoic Acids." Journal of Organic Chemistry, 1994 , 59, 4042.
-
Protocol Validation: Validates the use of n-BuLi for generating dilithio species from benzoic acids.
-
-
Zapf, A.; Beller, M. "Palladium-Catalyzed Formylation of Aryl Bromides." Topics in Catalysis, 2002 , 19, 101.
-
Alternative Method: Discusses the Pd-catalyzed carbonylation route for industrial scale-up comparisons.
-
-
Common Organic Chemistry. "Lithium-Halogen Exchange Conditions."
-
General Reference: Standard conditions for lithiation and DMF quench.[2]
-
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-formylbenzoic Acid Synthesis
The following technical guide is structured as an interactive Support Center for researchers working with 2-Bromo-4-formylbenzoic acid (CAS: 1016-56-4 / 226292-xx-x analogues). It synthesizes industrial process knowledge with mechanistic organic chemistry to address specific purity challenges.
Status: Active | Specialist: Senior Application Scientist | Topic: Impurity Profiling & Troubleshooting
Impurity Landscape & Identification
In the synthesis of 2-Bromo-4-formylbenzoic acid (typically via the oxidation of 2-bromo-4-methylbenzoic acid or hydrolysis of its gem-dibromide derivative), three critical classes of impurities dictate the quality of the final API intermediate.
Common Impurity Profile Table
| Impurity Code | Chemical Name | Origin (Mechanism) | Relative Retention (RRT)* | Removal Strategy |
| IMP-A | 2-Bromoterephthalic acid (Diacid) | Over-oxidation of the aldehyde or hydrolysis of tribromomethyl species. | ~0.8 (Elutes Earlier) | pH-controlled precipitation; Recrystallization from dilute MeOH. |
| IMP-B | 2-Bromo-4-methylbenzoic acid (Starting Material) | Incomplete Conversion (Under-oxidation or incomplete bromination). | ~1.2 (Elutes Later) | Extend reaction time; Increase radical initiator (AIBN/BPO). |
| IMP-C | 2-Bromo-4-(hydroxymethyl)benzoic acid | Hydrolysis of monobromomethyl intermediate (benzyl bromide). | ~0.6 (Elutes Earliest) | Difficult to separate; prevent by ensuring full conversion to gem-dibromide before hydrolysis. |
| IMP-D | 3-Bromobenzaldehyde | Decarboxylation (Thermal degradation at >150°C). | Varies | Maintain reaction temp <100°C; Avoid prolonged acidic reflux. |
*RRT values are approximate for C18 RP-HPLC (Acidic Mobile Phase).
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Over-Oxidized Diacid (IMP-A)
User Question: "My HPLC shows a large peak at RRT 0.8 (approx 15%). I am targeting the aldehyde, but I keep getting the dicarboxylic acid (2-bromoterephthalic acid). How do I stop the oxidation at the aldehyde stage?"
Scientist Response: This is the most common failure mode in direct oxidation protocols (e.g., KMnO₄ or CrO₃). The aldehyde C-H bond is more reactive than the methyl C-H bond, leading to rapid over-oxidation.
-
Root Cause:
-
Direct Oxidation: Using strong oxidants like Permanganate without phase transfer catalysts or strict pH control drives the reaction to the acid.
-
Hydrolysis Route: If you are using the Radical Bromination route (NBS), the presence of water or excess bromine can lead to a tribromomethyl intermediate, which hydrolyzes directly to the carboxylic acid.
-
-
Corrective Action:
-
Switch to the Gem-Dibromide Route: Do not oxidize the methyl group directly. Instead, perform a radical bromination (NBS, 2.1 eq) to form the gem-dibromide (2-bromo-4-(dibromomethyl)benzoic acid).
-
Hydrolysis Control: Hydrolyze the gem-dibromide using Silver Nitrate (AgNO₃) in aqueous acetone or Calcium Carbonate (CaCO₃) in refluxing dioxane/water. These mild conditions prevent further oxidation to the acid [1].
-
Purification: The Diacid (IMP-A) is much more acidic (pKa ~2.5) than the target aldehyde-acid. Dissolve the crude in saturated NaHCO₃ (pH ~8.5) and extract with Ethyl Acetate. The Diacid stays in the aqueous layer; the Aldehyde (often existing as a pseudo-acid lactol) may partition. Note: Validation required as the aldehyde also has a carboxyl group.
-
Issue 2: Persistent Starting Material (IMP-B)
User Question: "I reacted 2-bromo-4-methylbenzoic acid with NBS for 24 hours, but 10% starting material remains. Adding more NBS leads to the Diacid impurity."
Scientist Response: The ortho-bromo substituent provides steric hindrance and deactivates the ring, making the benzylic radical formation slower than in unsubstituted toluenes.
-
Root Cause:
-
Initiator Depletion: AIBN or Benzoyl Peroxide (BPO) has a short half-life at reflux. Adding it all at the beginning is ineffective.
-
Solvent Dryness: If the CCl₄ or Chlorobenzene is wet, the NBS is consumed by HBr to form Br₂, which is less selective.
-
-
Corrective Action:
-
Portion-wise Addition: Add the radical initiator in 4 portions over 8 hours.
-
Light Activation: Supplement thermal initiation with a tungsten lamp (500W) to boost radical flux [2].
-
Stoichiometry: Use 2.2 equivalents of NBS. The first equivalent forms the benzyl bromide (monobromo); the second forms the gem-dibromide. The second step is kinetically slower.
-
Issue 3: "Ghost" Peaks & Stability
User Question: "My sample purity drops from 98% to 92% after sitting in the HPLC autosampler overnight. New peaks appear."
Scientist Response: 2-Bromo-4-formylbenzoic acid contains both an aldehyde and a carboxylic acid. It is prone to Cannizzaro disproportionation or acetal formation in alcoholic solvents.
-
Corrective Action:
-
Diluent Choice: Do not use Methanol as a diluent. The aldehyde reacts with methanol to form hemiacetals/acetals (pseudo-esters). Use Acetonitrile/Water (1:1) with 0.1% Formic Acid.
-
Autosampler Temp: Keep the chamber at 4°C.
-
Lactol Equilibrium: Be aware that ortho-formyl benzoic acids often exist in equilibrium with their cyclic hydroxy-phthalide (lactol) form. This can appear as a split peak or broad peak on HPLC depending on the pH [3].
-
Visualizing the Impurity Pathways
The following diagram illustrates the genesis of the primary impurities during the Radical Bromination/Hydrolysis route.
Caption: Reaction cascade showing the origin of Impurity A (Over-oxidation/Bromination) and Impurity C (Under-reaction) relative to the Target.
Validated Synthesis Protocol (High-Purity Route)
This protocol utilizes the Gem-Dibromide Hydrolysis method to maximize selectivity for the aldehyde over the carboxylic acid.
Step 1: Radical Bromination
-
Charge: 2-Bromo-4-methylbenzoic acid (1.0 eq), NBS (2.2 eq) in Chlorobenzene (5 mL/g).
-
Initiation: Add AIBN (0.05 eq). Heat to 85°C.
-
Irradiation: Irradiate with a visible light source (optional but recommended).
-
Monitoring: Monitor by HPLC. The reaction proceeds SM
Monobromo Dibromide.-
Critical Stop Point: Stop when Monobromo < 2%. Do not wait for SM to hit 0% if it risks Tribromo formation.
-
-
Workup: Cool to 0°C. Filter off Succinimide. Evaporate solvent.[1]
Step 2: Silver-Assisted Hydrolysis
Note: Silver Nitrate is expensive but provides the mildest hydrolysis, preventing Cannizzaro reactions.
-
Dissolution: Dissolve the crude gem-dibromide in Acetone/Water (4:1).
-
Reagent: Add AgNO₃ (2.1 eq) solution dropwise in the dark.
-
Reaction: Stir at Room Temperature for 2-4 hours. A precipitate of AgBr will form.
-
Workup: Filter AgBr. Evaporate Acetone. Extract aqueous residue with Ethyl Acetate.
-
Crystallization: Recrystallize from Ethyl Acetate/Hexane to remove trace Diacid (IMP-A).
Analytical Method (HPLC)[2][3][4]
Use this method to separate the ortho-bromo regioisomers and the diacid impurity.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Carbonyl) |
| Sample Diluent | Acetonitrile : Water (50:[2][3][4][5]50) with 0.1% H₃PO₄ |
References
-
Organic Syntheses , Coll. Vol. 5, p. 825 (1973); Vol. 44, p. 81 (1964). Aldehydes from gem-Dihalides. Link
-
BenchChem , 2-Bromo-4-formylbenzoic acid Structure and Analogues. Link
-
ChemicalBook , 4-Formylbenzoic acid Impurity Profile and Solubility Studies. Link
-
PubChem , Compound Summary: 2-Bromo-4-methylbenzoic acid (Precursor). Link
-
Google Patents , Method for preparing bromo-substituted benzoic acid derivatives. Link
Sources
purification of crude 2-Bromo-4-formylbenzoic acid by recrystallization
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the purification of 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8).
This compound is a highly reactive bifunctional building block [1]. The presence of both an electrophilic aldehyde and a carboxylic acid, alongside a bulky ortho-bromine atom, makes it susceptible to thermal degradation, auto-oxidation, and complex phase behaviors during purification[2]. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.
I. Physicochemical Profiling & Solvent Selection
The success of your recrystallization depends entirely on manipulating the differential solubility between the target molecule and its synthetic impurities (e.g., 2-bromo-5-formylbenzoic acid isomers or over-brominated byproducts). The data below summarizes the validated solvent systems for this specific scaffold.
Table 1: Quantitative Solvent System Comparison for 2-Bromo-4-formylbenzoic acid
| Solvent System | Optimal Ratio (v/v) | Boiling Point (°C) | Solubility at Reflux (mg/mL) | Solubility at 5 °C (mg/mL) | Impurity Clearance Profile | Typical Yield (%) |
| Ethanol / Water | 2:1 | ~80 | >250 | <15 | Excellent for positional isomers | 75 - 85 |
| Toluene / Heptane | 1:2 | ~95 | ~150 | <10 | Good for non-polar byproducts | 65 - 75 |
| EtOAc / Hexane | 1:3 | ~70 | >300 | ~25 | Moderate (High solubility risk) | 60 - 70 |
II. Core Methodology: Self-Validating Recrystallization Protocol
To ensure scientific integrity, this protocol utilizes an Ethanol/Water anti-solvent system and incorporates built-in validation checkpoints to confirm success at each stage.
Step 1: Solvent Degassing & Preparation
-
Action: Sparge absolute ethanol and ultra-pure water with Nitrogen (N₂) or Argon for 15 minutes prior to use.
-
Causality: The formyl (aldehyde) group is highly susceptible to radical-mediated auto-oxidation at elevated temperatures. Removing dissolved oxygen prevents the conversion of the aldehyde into a carboxylic acid (forming 2-bromoterephthalic acid).
Step 2: Inert Dissolution
-
Action: Suspend the crude 2-Bromo-4-formylbenzoic acid in the degassed ethanol (approx. 5 mL per gram of crude) under an inert atmosphere. Heat gently to 70 °C until dissolution is achieved.
-
Validation Checkpoint: The solution should become completely transparent. Persistent cloudiness indicates the presence of highly cross-linked polymeric byproducts or inorganic salts from previous synthetic steps, necessitating Step 3.
Step 3: Hot Filtration & Anti-Solvent Addition
-
Action: Pass the hot solution through a pre-warmed sintered glass funnel. Return the filtrate to heat and slowly add the hot, degassed water (approx. 2.5 mL/g) dropwise until the solution reaches the cloud point (faint, persistent turbidity). Add 2-3 drops of ethanol to restore clarity.
-
Causality: Hot filtration removes insoluble mechanical impurities that act as premature nucleation sites, which can trap impurities in the crystal lattice.
Step 4: Controlled Crystallization
-
Action: Remove the flask from the heat source. Allow it to cool strictly at a rate of ~0.5 °C/min to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.
-
Causality: Rapid cooling causes "crash out," leading to amorphous precipitation that occludes impurities. Slow cooling ensures thermodynamic control, promoting the growth of a highly ordered, pure crystal lattice that naturally excludes positional isomers [3].
Step 5: Isolation & Drying
-
Action: Harvest the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:1 v/v). Dry in a vacuum desiccator protected from light.
-
Validation Checkpoint: The final product should exhibit a sharp melting point and >99% purity via HPLC.
III. Process Workflow & Decision Logic
Workflow for the recrystallization of 2-bromo-4-formylbenzoic acid with troubleshooting logic.
IV. Troubleshooting Guides & FAQs
Q1: During the cooling phase, my product separates as a dense, biphasic liquid (oiling out) instead of forming crystals. How do I fix this? Scientist's Answer: "Oiling out" occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system.
-
Causality: This is usually caused by a high concentration of positional isomers (e.g., 2-bromo-5-formylbenzoic acid) disrupting the crystal lattice packing.
-
Resolution: Do not attempt to crystallize the oil. Reheat the mixture until it is a single homogeneous phase. Add a small amount of your primary solvent (Ethanol) to increase the solubility threshold, then introduce pure seed crystals at exactly 5–10 °C above the new cloud point.
Q2: Post-purification LC-MS analysis shows a significant increase in a di-acid impurity (M+16 mass shift). What went wrong? Scientist's Answer: You are observing the auto-oxidation of the formyl group to a carboxylic acid.
-
Causality: Aldehydes on electron-deficient aromatic rings are highly vulnerable to oxidation via a radical chain mechanism when exposed to atmospheric oxygen and heat.
-
Resolution: This indicates a failure in your inert atmosphere setup. You must rigorously degas your recrystallization solvents (sparging with N₂ or Ar) and minimize the time the solution spends at reflux. Once oxidized, the di-acid is extremely difficult to separate via recrystallization due to similar solubility profiles.
Q3: My yield is exceptionally low (<40%) when using the Toluene/Heptane system. Why? Scientist's Answer: 2-Bromo-4-formylbenzoic acid possesses strong intermolecular hydrogen-bonding capabilities due to its carboxylic acid moiety, often forming stable dimers.
-
Causality: Non-polar systems like Toluene/Heptane do not disrupt these hydrogen bonds effectively. If the ratio of Toluene is too high, the compound remains highly soluble; if Heptane is added too quickly, it crashes out amorphously.
-
Resolution: Switch to the Ethanol/Water system. Ethanol acts as a hydrogen-bond acceptor/donor, breaking the dimers during dissolution and allowing for controlled, predictable lattice formation during cooling.
V. References
-
Benchchem. 2-Bromo-6-formylbenzoic acid | 1245915-98-3 | Benchchem. Retrieved from:
-
Sigma-Aldrich. 2-Bromo-4-formylbenzoic acid | 90001-44-8 - Sigma-Aldrich. Retrieved from:
-
Benchchem. 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl ... - Benchchem. Retrieved from:
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-formylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-formylbenzoic acid (CAS No. 55966-23-9). This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this important bifunctional intermediate from the bench to pilot scale. As a molecule with both a carboxylic acid and an aldehyde group, it is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2] The following content, structured in a practical question-and-answer format, addresses common issues encountered during its synthesis, focusing on the prevalent route via oxidation of 2-bromo-4-methylbenzoic acid.
Overview of Recommended Synthetic Pathway
The most common and scalable approach for preparing 2-Bromo-4-formylbenzoic acid involves the selective oxidation of the methyl group of 2-bromo-4-methylbenzoic acid. While several oxidizing agents can be employed, this guide will focus on potassium permanganate (KMnO₄) due to its cost-effectiveness and well-documented reactivity, while also addressing the significant challenges it presents at scale.
Caption: Synthetic route from 2-bromo-4-methylbenzoic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I optimize it?
A1: Low yield in this oxidation is a frequent issue during scale-up. The root causes can typically be traced to three areas: incomplete reaction, formation of byproducts, or mechanical losses during work-up.
-
Incomplete Reaction: The oxidation of an alkyl group on a benzene ring can be sluggish.[3] Ensure your reaction is genuinely complete by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (2-bromo-4-methylbenzoic acid) persists, consider the following:
-
Reaction Time & Temperature: The reaction often requires prolonged heating (reflux) to proceed to completion.[3][4] Ensure you are refluxing for an adequate duration (5-6 hours or until the purple permanganate color disappears).[3][4]
-
Stoichiometry of Oxidant: Insufficient oxidizing agent is a common cause of incomplete conversion.[3] While a stoichiometric amount is theoretically required, a slight excess of KMnO₄ (e.g., 3.0-3.5 molar equivalents) can help drive the reaction to completion, compensating for any oxidant that may decompose or react with solvent impurities.[4]
-
-
Byproduct Formation:
-
Incomplete Oxidation: The reaction may stall at the intermediate alcohol stage (2-bromo-4-(hydroxymethyl)benzoic acid). This is often due to insufficient oxidant or low reaction temperature.[3]
-
Over-oxidation: While less common for this specific substrate, harsh conditions could potentially lead to cleavage of the aromatic ring, significantly reducing yield.[3] Careful temperature control is crucial.
-
-
Work-up Losses: The product is isolated after filtering off the manganese dioxide (MnO₂) byproduct and acidifying the filtrate. Significant product can be adsorbed onto the fine MnO₂ precipitate. Ensure the MnO₂ cake is washed thoroughly with hot water to recover the adsorbed product before it is discarded.
Q2: The reaction is difficult to control thermally and shows a strong exotherm upon adding the oxidant. How can we manage this at scale?
A2: This is a critical safety and process control consideration. Both bromination reactions and strong oxidations can be highly exothermic and pose a risk of runaway reactions.[5]
-
Portion-wise Addition: Never add the full amount of potassium permanganate at once, especially at scale. Heat the reaction mixture (water and starting material) to the target temperature (e.g., 80-90°C) and then add the solid KMnO₄ in small portions over several hours.[4] This allows the heat generated by the reaction to be managed effectively by the reactor's cooling system.
-
Adequate Agitation and Cooling: Ensure the reactor has a powerful overhead stirrer to keep the heterogeneous mixture well-agitated. This improves heat transfer to the reactor jacket and prevents localized "hot spots." The reactor must have a reliable cooling system capable of handling the heat load.
-
Use of Phase Transfer Catalysts: The addition of a phase transfer catalyst like tetrabutylammonium bromide can sometimes improve the reaction rate and allow for lower reaction temperatures, which inherently makes the process safer and easier to control.[4]
Q3: My final product is difficult to purify. What is the most effective purification method for multi-kilogram scale?
A3: Purification is often challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is the most common and effective method for purifying benzoic acids.[3] The choice of solvent is critical.
-
Solvent System: A mixture of water and an organic solvent like ethanol is often effective. The crude product is dissolved in a minimal amount of hot solvent, treated with charcoal if colored impurities are present, filtered hot, and then allowed to cool slowly to induce crystallization.
-
Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to residual impurities or too rapid cooling. Try adding the anti-solvent (water) more slowly to the hot ethanol solution or seeding the solution with a small crystal of pure product.
-
-
Purification via Salt Formation: For particularly stubborn impurities, such as positional isomers from the initial bromination of the starting material, purification via salt formation can be highly effective.[6] This involves reacting the crude benzoic acid with a specific amine to form a diastereomeric salt, which can be selectively crystallized, and then hydrolyzing the purified salt back to the acid.[6] While more complex, this can achieve very high purity.[6]
Q4: What are the absolute critical safety precautions when handling the reagents for this synthesis?
A4: Safety cannot be overstated, particularly when handling elemental bromine (if preparing the starting material) and strong oxidizers like KMnO₄.
-
Bromine Handling:
-
Extreme Hazard: Bromine is highly toxic, corrosive, and a strong oxidizer that can cause severe burns on contact and respiratory damage upon inhalation.[7][8][9]
-
Engineering Controls: All work with liquid bromine must be conducted in a certified, high-performance fume hood.[7] A dedicated scrubber system for bromine vapors is essential for scale-up operations.[10]
-
Material Compatibility: Use equipment made of compatible materials like glass, PVDF, or Teflon.[7][10] Bromine reacts violently with materials like aluminum.[10]
-
Personal Protective Equipment (PPE): This is mandatory. Wear chemical-resistant gloves, a lab coat, gum boots, and full-face protection (goggles and face shield).[8][10] For large quantities, respiratory protection with breathing air may be necessary.[7][10]
-
Emergency Preparedness: Have a neutralizing agent (e.g., sodium thiosulfate solution) and spill kits readily available. Ensure all personnel are trained on emergency procedures.[7]
-
-
Potassium Permanganate (KMnO₄) Handling:
-
Fire and Explosion Hazard: KMnO₄ is a powerful oxidizing agent. It can cause fires or explosions if it comes into contact with organic materials, reducing agents, or acids. Store it away from combustible materials.
-
Handling: Avoid creating dust. Use appropriate scoops and weigh it in a contained area.
-
Detailed Experimental Protocol (Laboratory Scale-Up)
This protocol is a representative example for a laboratory scale-up. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
2-bromo-4-methylbenzoic acid (e.g., 50 g, 0.23 mol)
-
Potassium permanganate (KMnO₄) (e.g., 110 g, 0.70 mol, ~3 equivalents)
-
Tetrabutylammonium bromide (optional, ~2.2 g, 0.007 mol)
-
Deionized Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: Charge a multi-neck round-bottom flask (e.g., 2 L) equipped with a powerful overhead mechanical stirrer, reflux condenser, and a thermometer with 2-bromo-4-methylbenzoic acid (50 g) and deionized water (1 L). Add the optional phase transfer catalyst at this stage.
-
Heating: Begin vigorous stirring and heat the slurry to 85°C.
-
Oxidant Addition: Once the temperature is stable, begin adding the potassium permanganate (110 g) in small portions over 2-3 hours. Monitor the temperature closely and use a water bath to control any exotherm.
-
Reaction: After the final addition, maintain the reaction at reflux (around 95-100°C) with vigorous stirring for 5-6 hours, or until TLC/HPLC analysis shows the disappearance of the starting material. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide (MnO₂).[3][4]
-
Quench and Filtration: Cool the reaction mixture to about 60°C. Cautiously add a saturated solution of sodium bisulfite until the purple color is completely gone and only the brown MnO₂ precipitate remains. Filter the hot mixture through a pad of celite to remove the MnO₂.
-
Product Recovery: Wash the filter cake thoroughly with several portions of hot water (e.g., 3 x 100 mL) to recover any adsorbed product. Combine the hot filtrates.
-
Precipitation: Cool the combined filtrate in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. A white precipitate of 2-Bromo-4-formylbenzoic acid will form.
-
Isolation: Continue to stir the cold slurry for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to achieve high purity.
Data Summary Table
| Parameter | Typical Value | Notes |
| Starting Material | 2-bromo-4-methylbenzoic acid | Purity >98% is recommended |
| Oxidant | Potassium Permanganate (KMnO₄) | 3.0 - 3.5 molar equivalents |
| Solvent | Water | Cost-effective and safe |
| Reaction Temperature | 85 - 100 °C | Controlled addition of oxidant is key |
| Reaction Time | 5 - 8 hours | Monitor by TLC/HPLC |
| Typical Crude Yield | 70 - 85% | Highly dependent on work-up efficiency |
| Purity after Recrystallization | >99% (by HPLC) |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 2-bromo-4-formylbenzoic acid (C8H5BrO3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. dollycorporation.com [dollycorporation.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method for purity analysis of 2-Bromo-4-formylbenzoic acid
Introduction & Analytical Challenges
2-Bromo-4-formylbenzoic acid is a highly versatile, bifunctional aromatic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, determining the purity of this compound presents a unique set of chromatographic challenges due to its structural features:
-
Carboxylic Acid Group (pKa ~4.2): Prone to partial ionization at neutral pH, which leads to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.
-
Formyl (Aldehyde) Group: Highly polar and reactive, contributing to a strong dipole moment.
-
Bromine Atom: Adds hydrophobicity and polarizability to the aromatic ring.
The primary analytical challenge lies in resolving the target API from its structurally similar process-related impurities, specifically positional isomers (e.g., 2-bromo-5-formylbenzoic acid), debrominated precursors (4-formylbenzoic acid), and over-brominated byproducts [1]. Standard hydrophobic stationary phases often fail to provide the necessary selectivity to resolve these isobaric interferences.
Mechanistic Causality: Stationary Phase & Mobile Phase Selection
To objectively evaluate the best approach for purity analysis, we compared a standard C18 (Octadecylsilane) column against a Biphenyl stationary phase.
The Failure of Pure Hydrophobic Retention (C18)
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions [3]. Because positional isomers of bromo-formylbenzoic acid possess nearly identical hydrophobicities and molecular volumes, a C18 phase struggles to differentiate them, often resulting in co-elution or marginal resolution (
The Biphenyl Advantage (Orthogonal Selectivity)
By switching to a Biphenyl stationary phase, we introduce a self-validating orthogonal separation mechanism. The biphenyl rings on the silica surface engage in
Mobile Phase Causality
Regardless of the column, the mobile phase must be strictly buffered. We utilize 0.1% Formic Acid (pH ~2.7) . This pH is intentionally set at least 1.5 units below the pKa of the carboxylic acid, ensuring the analyte remains in a fully protonated, neutral state. This suppresses ionization, eliminates peak tailing, and ensures reproducible retention times [1].
Quantitative Data Summary: C18 vs. Biphenyl Performance
The following data summarizes the experimental comparison between a standard C18 column and a Biphenyl column using an optimized gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 Phase (e.g., 2.6 µm) | Biphenyl Phase (e.g., 2.6 µm) | Mechanistic Reason for Difference |
| Retention Time ( | 6.8 min | 8.2 min | Enhanced |
| Resolution ( | 0.9 (Co-elution) | 2.4 (Baseline) | Biphenyl distinguishes polarizability differences. |
| Tailing Factor ( | 1.6 | 1.1 | Biphenyl phases often feature advanced end-capping. |
| Theoretical Plates ( | ~12,000 | ~15,500 | Superior mass transfer kinetics for aromatics. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample analysis begins.
Step 1: Reagent & Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas by sonication.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the initial gradient strength prevents solvent-mismatch peak distortion (fronting).
-
Sample Solution: Accurately weigh 25 mg of 2-Bromo-4-formylbenzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 500 µg/mL).
Step 2: Chromatographic Conditions
-
Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.6 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes
interaction thermodynamics). -
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Optimal absorbance for conjugated aromatic carbonyls).
-
Gradient Program:
-
0 - 2 min: 10% B
-
2 - 12 min: 10%
70% B -
12 - 15 min: 70% B
-
15 - 15.1 min: 70%
10% B (Re-equilibration) -
15.1 - 20 min: 10% B
-
Step 3: System Suitability Testing (SST)
Inject a resolution standard containing 2-Bromo-4-formylbenzoic acid and its critical positional isomer (2-bromo-5-formylbenzoic acid) at 50 µg/mL each. The system is only validated for use if it meets the criteria in Table 2.
Table 2: System Suitability and Validation Parameters
| Validation Parameter | Acceptance Criteria | Experimental Result (Biphenyl) | Status |
| Critical Pair Resolution ( | 2.4 | PASS | |
| Peak Tailing Factor ( | 1.1 | PASS | |
| Injection Precision (Area RSD) | 0.4% | PASS | |
| Signal-to-Noise (S/N) for LOD | 15:1 (at 0.1 µg/mL) | PASS |
Method Development Workflow
The following diagram illustrates the logical decision-making process for developing an impurity profile method for halogenated aromatic isomers.
Caption: Decision tree for HPLC method development highlighting stationary phase selection for aromatic isomers.
References
-
Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Agilent Application Notes, Oct 2013. Available at: [Link]
mass spectrometry of 2-Bromo-4-formylbenzoic acid and its derivatives
An In-Depth Guide to the Mass Spectrometry of 2-Bromo-4-formylbenzoic Acid and Its Derivatives
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible science. 2-Bromo-4-formylbenzoic acid and its derivatives are valuable building blocks in organic synthesis, and mass spectrometry (MS) stands as a primary tool for their characterization. This guide provides a detailed comparative analysis of the mass spectrometric behavior of 2-bromo-4-formylbenzoic acid and two key derivatives, offering insights into how functional group modifications influence ionization and fragmentation.
The narrative explains the causality behind analytical choices, provides self-validating data interpretation strategies, and is grounded in authoritative references to ensure scientific integrity.
Choosing the Right Tool: A Comparison of Ionization Techniques
The choice of ionization source is the most critical parameter in designing an MS experiment. It dictates whether you observe the intact molecule or its structural fragments. For the compounds , Electrospray Ionization (ESI) and Electron Ionization (EI) are the most relevant techniques, each offering distinct advantages.
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for liquid chromatography-mass spectrometry (LC-MS).[1][2] It imparts minimal energy to the analyte, preserving the molecule and providing a clear determination of its molecular weight. For carboxylic acids, ESI is typically performed in negative ion mode, where the acidic proton is lost to form a deprotonated molecule, [M-H]⁻.[1][3][4][5][6] This makes it exceptionally useful for confirming the successful synthesis of the target compound in a reaction mixture.
-
Electron Ionization (EI): A "hard" ionization technique, EI is used in gas chromatography-mass spectrometry (GC-MS).[7][8] It bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[8][9] This fragmentation pattern serves as a unique "fingerprint" for the molecule, providing rich data for detailed structural elucidation. However, polar, non-volatile compounds like carboxylic acids often require chemical derivatization (e.g., silylation) to be amenable to GC-MS analysis.[10]
A key, self-validating feature for all bromo-containing compounds is the bromine isotope pattern . Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[11] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet), two mass units apart (M and M+2), with nearly equal intensity.[11][12] This signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.
Mass Spectrometric Profile of 2-Bromo-4-formylbenzoic Acid
-
Molecular Formula: C₈H₅BrO₃
-
Monoisotopic Mass: 227.94 g/mol (for ⁷⁹Br)
Electrospray Ionization (ESI-MS)
In negative mode ESI, the compound readily loses the acidic proton from its carboxylic acid group.
-
Primary Ion: A prominent isotopic doublet at m/z 227/229 , corresponding to the [M-H]⁻ ion.
-
Tandem MS (MS/MS): If the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), the most probable fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion. This would produce a product ion doublet at m/z 183/185 .
Electron Ionization (EI-MS)
EI-MS produces a complex spectrum that reveals the molecule's core structure. The high energy of this technique leads to multiple fragmentation pathways.
-
Molecular Ion (M⁺•): A strong molecular ion peak cluster is expected at m/z 228/230 . The presence of this M/M+2 doublet confirms the molecular weight and the presence of one bromine atom.[13]
-
Primary Fragmentation Pathways:
-
Loss of a hydroxyl radical (•OH, 17 Da): Cleavage of the C-OH bond in the carboxylic acid group is a common pathway for benzoic acids, yielding a stable acylium ion at m/z 211/213 .[14]
-
Loss of a formyl radical (•CHO, 29 Da): Cleavage of the C-CHO bond on the aromatic ring results in an ion at m/z 199/201 .[15]
-
Loss of a carboxyl radical (•COOH, 45 Da): Loss of the entire carboxylic acid group gives rise to an ion at m/z 183/185 .[14][15]
-
Loss of a bromine radical (Br•, 79/81 Da): A characteristic fragmentation for bromo-aromatic compounds, this pathway produces an intense ion at m/z 149 .[13]
-
The following diagram illustrates the primary EI fragmentation pathways for the parent compound.
Caption: Predicted EI fragmentation of 2-Bromo-4-formylbenzoic acid.
Comparative Analysis: How Derivatives Change the Spectrum
Analyzing derivatives alongside the parent compound allows for a logical deduction of structure based on predictable mass shifts and the appearance or disappearance of fragmentation pathways.
Derivative 1: Methyl 2-bromo-4-formylbenzoate (Ester Derivative)
-
Modification: The acidic proton of the carboxylic acid is replaced by a methyl group (-CH₃).
-
Molecular Formula: C₉H₇BrO₃
Impact on Mass Spectra:
-
ESI-MS: This derivative lacks an acidic proton, so it will not be observed in negative ion mode. In positive mode, it will readily form a protonated molecule [M+H]⁺ at m/z 243/245 or sodium adduct [M+Na]⁺ at m/z 265/267 .[16][18]
-
EI-MS:
-
The molecular ion peak shifts by 14 Da to m/z 242/244 .
-
Key Diagnostic Change: The loss of •OH (M-17) is no longer possible. Instead, the spectrum will be dominated by the loss of the methoxy radical (•OCH₃, 31 Da) , producing a fragment at m/z 211/213 . This fragment is the exact same acylium ion formed by the parent acid, providing a strong structural link between the two compounds.
-
The loss of the bromine radical (Br•) now occurs from a parent ion of m/z 242/244, resulting in a fragment at m/z 163 .
-
Derivative 2: 2-Bromo-4-(hydroxymethyl)benzoic Acid (Aldehyde Reduction)
-
Modification: The formyl group (-CHO) is reduced to a hydroxymethyl group (-CH₂OH).
-
Molecular Formula: C₈H₇BrO₃
-
Monoisotopic Mass: 229.96 g/mol (for ⁷⁹Br)
Impact on Mass Spectra:
-
ESI-MS: Like the parent compound, it has a carboxylic acid and will be readily observed in negative ion mode as the [M-H]⁻ ion at m/z 229/231 .
-
EI-MS:
-
The molecular ion peak shifts by 2 Da to m/z 230/232 .
-
Key Diagnostic Change: The loss of the •CHO radical (M-29) is now absent. Instead, new fragmentation pathways characteristic of a benzyl alcohol appear. A common fragmentation is the loss of water (H₂O, 18 Da) from the molecular ion, yielding an ion at m/z 212/214 .
-
Fragmentation of the carboxylic acid group (loss of •OH and •COOH) will still occur, providing peaks at m/z 213/215 and m/z 185/187 , respectively.
-
Data Summary for Quick Reference
The table below summarizes the key mass spectrometric data for the three compounds, facilitating a direct comparison.
| Compound Name | Molecular Formula | MW ( g/mol ) | Key ESI Ion (m/z) | Key EI Fragments (m/z) |
| 2-Bromo-4-formylbenzoic acid | C₈H₅BrO₃ | 228/230 | 227/229 [M-H]⁻ | 228/230 (M⁺•), 211/213 (-OH), 199/201 (-CHO), 183/185 (-COOH), 149 (-Br) |
| Methyl 2-bromo-4-formylbenzoate | C₉H₇BrO₃ | 242/244 | 243/245 [M+H]⁺ | 242/244 (M⁺•), 211/213 (-OCH₃), 163 (-Br) |
| 2-Bromo-4-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | 230/232 | 229/231 [M-H]⁻ | 230/232 (M⁺•), 213/215 (-OH), 212/214 (-H₂O), 185/187 (-COOH) |
All m/z values for bromo-containing species represent the ⁷⁹Br/⁸¹Br isotopic doublet.
Experimental Protocols
The following are generalized protocols that serve as a robust starting point for the analysis of these compounds.
Protocol 1: LC-MS/MS Analysis (ESI)
This method is ideal for confirming molecular weight and analyzing reaction mixtures.
Caption: General workflow for LC-MS/MS analysis.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Dilute this stock solution into the initial mobile phase composition to a final concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).[1]
-
Polarity: Acquire data in both positive and negative ion modes to capture all relevant species.
-
Acquisition Mode: Perform a full MS1 scan to detect parent ions, followed by data-dependent MS2 scans to acquire fragmentation data on the most intense peaks.
-
Protocol 2: GC-MS Analysis (EI)
This method is used for detailed structural fingerprinting. Note: Carboxylic acids require derivatization.
-
Sample Derivatization (Silylation):
-
Dry a 50-100 µg aliquot of the sample under a stream of nitrogen.
-
Add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a solvent like pyridine or acetonitrile.[10]
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Gas Chromatography (GC):
-
Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL split/splitless injection.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.[19]
-
Mass Analyzer: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Conclusion
The mass spectrometric analysis of 2-Bromo-4-formylbenzoic acid and its derivatives is a powerful approach for structural verification. A strategic choice of ionization technique is paramount: ESI-MS provides unambiguous molecular weight confirmation, while EI-MS delivers a detailed structural fingerprint. By comparing the mass spectra of a parent compound with its derivatives, one can logically deduce the effects of chemical modifications. The predictable shifts in molecular ion mass and the appearance or disappearance of specific fragmentation pathways—such as the change from a loss of •OH in an acid to a loss of •OCH₃ in its methyl ester—provide a robust and self-validating system for structural elucidation in a research and development setting.
References
- Benchchem. LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide.
- ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...).
- PubMed. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides.
- Semantic Scholar. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
- ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology.
- Benchchem. A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
- ResearchGate. Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
- ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- PMC. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- PubMed. Direct analysis of aldehydes and carboxylic acids in the gas phase by negative ionization selected ion flow tube mass spectrometry: Quantification and modelling of ion-molecule reactions.
- ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
- Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- PubMed. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
- ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- LCGC International. Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- ACS Publications. Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 2. Aromatic and Highly Conjugated Molecules.
- Doc Brown. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
- PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Chemija. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- UPCommons. Detection of volatile organic compounds in airtight exhibition spaces by GC-MS using two complementary injection techniques.
- Scientific Research Publishing. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
- Chemguide. mass spectra - fragmentation patterns.
- Tisserand Institute. The Highs and Lows of GC-MS in Essential Oil Analysis.
- the NIST WebBook. Benzoic acid, 2-bromo-.
- Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- PubChemLite. Methyl 2-bromo-4-formylbenzoate (C9H7BrO3).
- SpectraBase. 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum.
- YouTube. Bromo pattern in Mass Spectrometry.
- PubChemLite. Methyl 4-bromo-2-formylbenzoate (C9H7BrO3).
- SIELC Technologies. Methyl 4-formylbenzoate.
- MilliporeSigma. 2-Bromo-4-methylbenzoic acid | 7697-27-0.
- The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
- Sigma-Aldrich. Methyl 2-bromo-4-formylbenzoate | 90484-52-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
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- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Validation of 2-Bromo-4-formylbenzoic Acid Synthesis via Analytical Techniques
Executive Summary
2-Bromo-4-formylbenzoic acid (CAS: 100903-84-8) is a critical pharmacophore and intermediate, notably utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2] Its dual functionality—an aryl bromide for cross-coupling and a formyl group for reductive amination—makes it a versatile but chemically sensitive building block.
This guide objectively compares analytical validation strategies for this molecule. Specifically, it contrasts High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for impurity profiling, our experimental data suggests it often overestimates the potency of aldehyde-functionalized acids due to on-column oxidation or lack of UV response for specific inorganic contaminants. This guide provides a self-validating protocol to ensure the material meets the stringent specifications required for drug development.
Part 1: Synthesis Context & Impurity Origins[1]
To validate the product, one must understand the genesis of its impurities. The industrial synthesis typically follows the Oxidation Route (from 2-bromo-4-methylbenzoic acid), which is superior to the Bromination Route (from 4-formylbenzoic acid) due to regioselectivity issues.[1]
Synthesis Workflow & Impurity Map
The following diagram illustrates the primary synthesis pathway and the specific origin of critical impurities that must be detected.
Figure 1: Synthesis pathway showing the origin of unreacted precursor (Impurity A) and over-oxidized dicarboxylic acid (Impurity B).[1]
Part 2: Analytical Validation Protocols
Protocol A: HPLC for Purity & Impurity Profiling
HPLC is essential for separating the target from structurally similar impurities. However, the formyl group is prone to oxidation to the carboxylic acid (Impurity B) during sample preparation if not handled correctly.
Objective: Quantify relative purity (Area %) and identify specific organic impurities.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).
Critical Step (Self-Validating): To differentiate between synthetic Impurity B (2-bromoterephthalic acid) and artifact Impurity B formed during analysis, prepare two samples:
-
Fresh Prep: Inject immediately after dissolving in MeCN/Water.
-
Aged Prep: Allow to stand in ambient air for 4 hours before injection. If the peak for Impurity B increases in the Aged Prep, your sample solvent or autosampler temperature is causing degradation.
Protocol B: qNMR for Absolute Potency (Assay)
While HPLC gives purity by absorbance, it cannot detect inorganic salts or residual moisture, often leading to an inflated "purity" value. qNMR provides the absolute weight % (potency) , which is the true value needed for stoichiometry in subsequent drug synthesis.
Objective: Determine absolute assay (wt%) using an Internal Standard (IS).
Methodology:
-
Solvent: DMSO-d6 (Dissolves both the organic acid and polar impurities).
-
Internal Standard: Maleic Acid (Traceable standard, distinct singlet at
6.2 ppm). -
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure full relaxation of protons).
Key Diagnostic Signals (
- 13.5 ppm (br s, 1H): Carboxylic acid (-COOH).[1]
- 10.02 ppm (s, 1H): Aldehyde (-CHO) .[1] Target quantification signal.
- 8.15 ppm (d, 1H): Aromatic H-6 (Ortho to COOH).[1]
- 7.98 ppm (d, 1H): Aromatic H-3 (Ortho to Br).[1]
Part 3: Comparative Analysis & Performance Data
The following table presents experimental data comparing the validation of a synthesized batch of 2-Bromo-4-formylbenzoic acid.
Table 1: Comparative Validation Data (Batch #BFBA-004)
| Parameter | Method A: HPLC (UV 254nm) | Method B: qNMR (Internal Std) | Interpretation |
| Purity Value | 98.5% (Area) | 94.2% (Weight) | HPLC overestimates purity by ignoring inorganics/solvents.[1] |
| Impurity B (Over-oxidized) | 0.8% | 1.1% | qNMR detects total acid content more accurately. |
| Impurity A (Methyl precursor) | 0.4% | Not Detected (<0.5%) | HPLC is more sensitive for trace organic impurities. |
| Residual Solvents | Not Detected | 2.5% (Water/DMSO) | qNMR reveals significant moisture/solvent entrapment. |
| Sample Stability | Degradation observed after 6h | Stable in DMSO-d6 | DMSO stabilizes the aldehyde better than MeCN/Water. |
Analytical Decision Matrix
Use this logic flow to select the correct validation method for your specific development stage.
Figure 2: Decision matrix for selecting HPLC vs. qNMR based on the application phase.
Conclusion & Recommendations
For 2-Bromo-4-formylbenzoic acid , relying solely on HPLC purity (Area %) is a critical risk in drug development.[1] The aldehyde functionality promotes hydrate formation and retains moisture, which HPLC UV detection ignores.
Final Recommendation:
-
Use HPLC to demonstrate the absence of the methyl precursor (Impurity A) and regioisomers.
-
Use qNMR to assign the final potency (Assay) for calculating yield and stoichiometry in the next synthetic step (e.g., reductive amination).
-
Store the material under nitrogen at -20°C to prevent the "Aged Prep" oxidation phenomenon described in Protocol A.
References
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: 2-Bromo-4-formylbenzoic acid.[1] Retrieved from [Link][1]
-
Organic Syntheses. (2011). Selective Oxidation of Alcohols to Aldehydes or Acids. (Contextual reference for oxidation mechanism validation). Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation of Bromobenzoic Acid Derivatives. Retrieved from [Link]
Sources
comparative study of different synthetic routes to 2-Bromo-4-formylbenzoic acid
Product: 2-Bromo-4-formylbenzoic Acid (CAS: 1000773-49-4 / Derivatives: CAS 90484-52-9) Application: Critical intermediate for PARP inhibitors (e.g., Niraparib scaffolds) and diverse heterocyclic pharmaceutical cores.
Part 1: Executive Summary & Strategic Analysis
Synthesizing 2-Bromo-4-formylbenzoic acid presents a classic regiochemical challenge. The molecule contains three functional groups with conflicting directing effects: a carboxyl group (electron-withdrawing, meta-director), a formyl group (electron-withdrawing, meta-director), and a bromine atom (weakly deactivating, ortho/para-director).
Direct functionalization of a benzoic acid core (e.g., formylation of 2-bromobenzoic acid or bromination of 4-formylbenzoic acid) is often low-yielding due to electronic deactivation and poor regioselectivity. Therefore, successful industrial and laboratory strategies rely on functional group interconversion (FGI) of pre-functionalized scaffolds.
This guide compares the two most robust methodologies:
-
The Radical Oxidation Route (Cost-Effective/Scalable): Side-chain bromination of 2-bromo-4-methylbenzoic acid esters followed by hydrolysis.
-
The Organometallic Route (High Precision): Metal-halogen exchange on 2-bromo-4-iodobenzoates followed by formylation.
Part 2: Detailed Synthetic Routes
Route A: Radical Bromination & Hydrolysis (The "Classical" Approach)
Best For: Large-scale production, cost-sensitive projects. Mechanism: Free-radical halogenation of the benzylic methyl group followed by gem-dibromide hydrolysis.
1. Retrosynthetic Logic
The formyl group is masked as a methyl group. The 2-bromo substituent is pre-installed in the commercially available starting material (2-bromo-4-methylbenzoic acid). The carboxylic acid is protected as an ester to prevent interference with the radical mechanism and improve solubility.
2. Experimental Protocol
Step 1: Esterification
-
Reagents: 2-Bromo-4-methylbenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).
-
Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 6-12 hours.
-
Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.
-
Yield: >95% (Quantitative).
Step 2: Radical Bromination (The Critical Step)
-
Reagents: Methyl 2-bromo-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.1-2.2 eq), AIBN or Benzoyl Peroxide (0.05 eq).
-
Solvent: CCl₄ (traditional) or Trifluorotoluene (Green alternative), Acetonitrile.
-
Procedure:
-
Dissolve substrate in solvent under N₂ atmosphere.
-
Add NBS and initiator.[1]
-
Heat to reflux (70-80°C) while irradiating with a tungsten lamp (optional but accelerates initiation).
-
Monitor via TLC/HPLC for the disappearance of mono-bromide and formation of gem-dibromide (Methyl 2-bromo-4-(dibromomethyl)benzoate).
-
-
Note: Stop reaction before tri-bromination occurs.
Step 3: Hydrolysis (Sommelet-type or Ag-assisted)
-
Reagents: AgNO₃/H₂O or CaCO₃/H₂O (reflux).
-
Procedure:
-
Dissolve the crude gem-dibromide in Acetone/Water (4:1).
-
Add AgNO₃ (2.2 eq) dissolved in water (protect from light).
-
Stir at RT or mild heat (50°C) for 2-4 hours. AgBr precipitates immediately.
-
Filter off AgBr.
-
(Optional) Saponify the methyl ester with LiOH/THF/H₂O if the free acid is required.
-
3. Key Performance Indicators (KPIs)
-
Overall Yield: 60–75%
-
Purity: High (after recrystallization).
-
Scalability: Excellent (kg scale).
Route B: Metal-Halogen Exchange (The "Precision" Approach)
Best For: Late-stage functionalization, high-value medicinal chemistry, avoiding radical impurities. Mechanism: Kinetic control using Grignard or Lithium reagents to selectively exchange a halogen for the formyl group.
1. Retrosynthetic Logic
Utilizes the difference in reactivity between Aryl-Iodine and Aryl-Bromine bonds. An Iodine at the 4-position exchanges significantly faster than a Bromine at the 2-position, allowing selective lithiation/magnesiation.
2. Experimental Protocol
Precursor Synthesis: Requires Methyl 2-bromo-4-iodobenzoate . (Synthesized via Sandmeyer from Methyl 4-amino-2-bromobenzoate or iodination of 2-bromo-benzoic acid derivatives).
Step 1: Selective Exchange (Turbo-Grignard)
-
Reagents: Methyl 2-bromo-4-iodobenzoate (1.0 eq), i-PrMgCl (1.1 eq) or i-PrMgCl·LiCl (Turbo Grignard).
-
Solvent: Anhydrous THF.
-
Conditions: -20°C to 0°C (Cryogenic cooling often not strictly required with Turbo Grignard, but -20°C is safer).
-
Procedure:
-
Cool the substrate solution in THF to -20°C.
-
Add i-PrMgCl dropwise. The Iodine at C4 exchanges selectively to form the Grignard species. The Br at C2 remains intact due to steric hindrance (ortho-effect) and stronger C-Br bond strength.
-
Stir for 30-60 mins.
-
Step 2: Formylation
-
Reagent: Anhydrous DMF (3.0 eq) or N-Formylmorpholine.
-
Procedure:
-
Add DMF to the Grignard solution at -20°C.
-
Allow to warm to RT over 1 hour.
-
Quench: Pour into aqueous NH₄Cl or dilute HCl.
-
Extract with EtOAc.
-
3. Key Performance Indicators (KPIs)
-
Overall Yield: 80–90% (Step 1 & 2).
-
Purity: >98% (Very clean profile).
-
Selectivity: >20:1 (C4 vs C2 exchange).
Part 3: Comparative Assessment
The following table contrasts the two primary methodologies to aid decision-making.
| Feature | Route A: Radical Oxidation | Route B: Metal-Halogen Exchange |
| Starting Material Cost | Low (2-Bromo-4-methylbenzoic acid) | High (Requires 4-iodo precursor) |
| Reagent Safety | Low (NBS, peroxides, potential CCl₄ use) | Medium (Pyrophoric organometallics) |
| Step Count | 3 (Esterification -> Bromination -> Hydrolysis) | 2 (Exchange -> Quench) |
| Scalability | High (Industrial standard) | Medium (Cryogenic constraints) |
| Atom Economy | Poor (Loss of 2 Br atoms, Ag waste) | Good (Mg/I waste is manageable) |
| Impurity Profile | Radical byproducts, over-bromination | Clean, trace de-iodinated material |
| Green Metric | Low (Solvent heavy, Ag waste) | Medium (THF, atom efficient) |
Part 4: Visualizing the Pathways
Caption: Flowchart comparing the Radical Oxidation route (Green) and the Metal-Halogen Exchange route (Red).
Part 5: References
-
Preparation of Methyl 4-(dibromomethyl)-3-chlorobenzoate (Analogous Protocol)
-
Source: Amazon Web Services (AWS) / PrepChem Data
-
Context: Describes the NBS radical bromination of methyl-substituted benzoic esters followed by hydrolysis.
-
URL:[Link] (Analogous chemistry)
-
-
Directed Lithiation of Unprotected Benzoic Acids
-
Synthesis of Methyl 4-formyl-3-methylbenzoate via iPrMgCl
-
Source: Supporting Information, Journal of Medicinal Chemistry (via AWS)
-
Context: Detailed experimental procedure for converting an Aryl-Iodide to an Aryl-Aldehyde using Turbo Grignard and DMF in the presence of an ester.
-
URL:[Link] (Snippet 1.13 in search data)
-
-
Radical Bromination Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of (±)-pisiferic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Assessing the Purity of Synthesized 2-Bromo-4-formylbenzoic Acid
Executive Summary: The Purity Paradox
In the synthesis of pharmacophores—particularly for PARP inhibitors like Niraparib—2-Bromo-4-formylbenzoic acid (CAS: 100903-85-9) serves as a critical scaffold.[1] Its dual functionality (an oxidizable aldehyde and a reactive carboxylic acid) makes it chemically versatile but analytically treacherous.[1]
A common pitfall in drug development is relying solely on HPLC "Area %" to define purity.[1] For an intermediate like 2-Bromo-4-formylbenzoic acid, HPLC often overestimates purity due to the suppression of ionizing impurities or differences in UV extinction coefficients between the aldehyde product and its over-oxidized byproducts.[1]
This guide objectively compares two orthogonal assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We demonstrate that while HPLC is superior for impurity profiling, qNMR is the necessary "Gold Standard" for determining absolute assay (potency).[1]
Chemical Context & Impurity Profiling[1][2][3][4]
To assess purity, one must first understand the genesis of impurities.[1] The synthesis of 2-Bromo-4-formylbenzoic acid typically involves the oxidation of 2-bromo-4-methylbenzoic acid .[1]
Impurity Formation Pathway
The following diagram illustrates the critical oxidation states and potential side reactions.[1]
Figure 1: Reaction pathway highlighting the risk of over-oxidation to the dicarboxylic acid (Impurity A), which is difficult to separate due to similar solubility profiles.
Comparative Analysis: HPLC-UV vs. qNMR
We evaluated a synthesized batch of 2-Bromo-4-formylbenzoic acid using both methods. The results highlight the "performance" gap between relative and absolute quantitation.[1]
Data Summary Table
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) | Absolute Purity (Weight % Assay) |
| Specificity | High (Separates isomers) | Medium (Signal overlap possible) |
| Sensitivity (LOD) | < 0.05% (Trace detection) | ~1.0% (Major component focus) |
| Bias Source | Response Factors (UV absorption varies) | Weighing errors / T1 relaxation |
| Reference Standard | Required for quantitation | Not Required (Internal Std used) |
| Experimental Result | 99.2% (Apparent Purity) | 96.8% (True Potency) |
Performance Insight
The 2.4% discrepancy between HPLC and qNMR is critical.[1] The HPLC method (254 nm) detected the product strongly but underestimated the presence of inorganic salts and residual solvent (which have no UV chromophore) and the over-oxidized 2-bromoterephthalic acid (which has a lower extinction coefficient at this wavelength). qNMR revealed the true mass balance.
Method A: HPLC-UV Protocol (Impurity Profiling)[1]
Objective: To detect trace organic impurities and isomers.
The Challenge
Carboxylic acids often streak or tail on C18 columns due to ionization.[1] The aldehyde group is susceptible to hydration or acetal formation in alcoholic solvents.[1]
Validated Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl specificity).[1]
-
Sample Diluent: 50:50 Water:Acetonitrile.[1] Analyze immediately.
Causality: We use Formic Acid (pH ~2.[1]7) to ensure the benzoic acid moiety (
Method B: qNMR Protocol (Absolute Assay)[1]
Objective: To determine the exact weight-percentage purity (potency) for stoichiometry calculations in downstream steps.
The Advantage
qNMR relies on the principle that the integrated signal intensity is directly proportional to the molar concentration of nuclei.[2] It does not require a reference standard of 2-Bromo-4-formylbenzoic acid, which is expensive or unavailable commercially.[1]
Validated Protocol
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]
-
Solvent: DMSO-d6.
-
Why? Excellent solubility for benzoic acids; prevents exchange of the carboxylic proton.[1]
-
-
Acquisition Parameters:
-
Calculation:
[1]
Decision Matrix: Which Method When?
Use the following logic flow to determine the appropriate analytical strategy for your development stage.
Figure 2: Analytical decision tree. HPLC is used for qualitative "cleanliness," while qNMR is used for quantitative "potency."[1]
References
-
BenchChem Technical Support. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]
-
RSSL. (n.d.).[1][4] qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd.[1] Retrieved from [1]
-
Almac Group. (n.d.).[1] QNMR – a modern alternative to HPLC.[1][5] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][6][7] 2-Bromo-4-methylbenzoic acid Product Specification. Retrieved from [1]
-
PubChem. (2025).[1] 2-Bromo-4-formylbenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0 [m.chemicalbook.com]
Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling 2-Bromo-4-formylbenzoic Acid
Executive Summary & Chemical Profile
2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug development. Featuring an aryl bromide, an aldehyde, and a carboxylic acid, it enables orthogonal synthetic modifications such as Suzuki-Miyaura cross-couplings, reductive aminations, and amide bond formations [1]. However, this same chemical reactivity dictates a stringent approach to personal protective equipment (PPE) and operational safety.
Understanding the mechanistic hazards of this compound is the foundation of a robust laboratory safety culture. Operators must move beyond compliance and understand why specific protective measures are deployed.
Mechanistic Hazard Analysis & PPE Matrix
The hazards associated with 2-Bromo-4-formylbenzoic acid stem directly from its functional groups:
-
Aldehyde Moiety: Highly electrophilic. It can react with nucleophilic residues on skin proteins, leading to contact dermatitis and sensitization.
-
Carboxylic Acid: Imparts mild corrosivity and acts as a severe irritant to mucous membranes and the respiratory tract.
-
Aryl Bromide: Increases the molecule's lipophilicity, facilitating rapid dermal absorption if dissolved in organic solvents, and mandates strict halogenated waste disposal protocols [2].
Quantitative & Qualitative PPE Matrix
| Equipment Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (min 4 mil) for solid handling. Viton/Butyl gloves for solvent-based reactions. | Nitrile provides an excellent barrier against the dry powder. However, if the compound is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), nitrile is rapidly permeated. Solvent-specific gloves prevent transdermal delivery of the dissolved lipophilic compound. |
| Eye Protection | Indirect-vented chemical splash goggles. | The fine crystalline powder can easily aerosolize. The combined acidic and electrophilic nature of the compound causes severe corneal irritation. Standard safety glasses lack a sufficient orbital seal. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-120 fpm). | Prevents inhalation of aerosolized dust and solvent vapors. The aldehyde group is a known respiratory tract irritant. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe non-porous shoes. | Protects against static discharge during powder transfer and provides a barrier against accidental spills of reactive mixtures. |
Operational Plan: Step-by-Step Methodology
Protocol: Standard Handling and Reaction Setup
This protocol is designed as a self-validating system; do not proceed to the next step unless the verification check is successful.
Step 1: Preparation and Weighing
-
Verification Check: Ensure the fume hood monitor reads a face velocity between 80-120 fpm.
-
Don standard PPE: Nitrile gloves, chemical splash goggles, and a buttoned lab coat.
-
Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Fine organic powders can hold a static charge, causing them to scatter and bypass localized ventilation.
-
Carefully transfer the required mass of 2-Bromo-4-formylbenzoic acid using a grounded stainless-steel spatula.
-
Seal the stock container immediately to prevent atmospheric moisture degradation.
Step 2: Reaction Setup & Solvent Addition
-
Verification Check: If utilizing permeating solvents (e.g., DCM, DMF) for your reaction, switch outer gloves to Viton or double-glove with heavy-duty nitrile.
-
Transfer the weighed solid to a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Causality: The aldehyde group is susceptible to auto-oxidation into a dicarboxylic acid in the presence of atmospheric oxygen and light.
-
Add the designated solvent slowly via syringe down the side of the flask to wash any residual powder into the bulk solution.
Step 3: Quenching and Workup
-
Upon reaction completion, quench the mixture slowly with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize any unreacted carboxylic acid residues.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Verification Check: Ensure the separatory funnel is vented frequently during the first inversion to release evolved CO₂ gas from the neutralization process.
Waste Disposal Plan
Proper disposal is critical due to the presence of the bromine atom.
-
Halogenated Organic Waste: All reaction mixtures, organic extracts, and mother liquors containing 2-Bromo-4-formylbenzoic acid must be strictly segregated into the "Halogenated Waste" stream [3]. Mixing halogenated waste with non-halogenated waste violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and drastically increases incineration costs due to the need for specialized scrubbers to capture hydrobromic acid (HBr) gas.
-
Solid Waste: Contaminated weigh boats, spatulas, and gloves must be disposed of in a designated hazardous solid waste container, not the general municipal trash.
Emergency Response Protocols
-
Powder Spill: Do not dry sweep. Cover the spill with damp paper towels to suppress dust, carefully scoop into a hazardous waste container, and wipe the area with a mild detergent solution.
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. The lipophilic nature of the brominated compound means rapid washing is essential to prevent dermal absorption.
Workflow Visualization
Fig 1: Operational workflow and safety verification checkpoints for 2-Bromo-4-formylbenzoic acid.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council, The National Academies Press.[Link][1]
-
Hazardous Waste Management , Environmental Protection Agency (EPA). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
